molecular formula C6H13NO B15199898 (1-Ethylazetidin-3-yl)methanol

(1-Ethylazetidin-3-yl)methanol

Cat. No.: B15199898
M. Wt: 115.17 g/mol
InChI Key: XZCAVLNFEPTZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethylazetidin-3-yl)methanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylazetidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-7-3-6(4-7)5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCAVLNFEPTZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (1-Ethylazetidin-3-yl)methanol: LogP and pKa

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Design

In modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is dictated by a complex interplay of biological activity and physicochemical properties. Among the most fundamental of these properties are lipophilicity and ionization state, quantified by the partition coefficient (LogP) and the acid dissociation constant (pKa), respectively. These parameters are paramount as they govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately determines its efficacy and safety.[1][2] A molecule's ability to permeate biological membranes, avoid excessive sequestration in fatty tissues, maintain solubility in plasma, and interact with its target receptor is directly influenced by its LogP and pKa values.[1]

This guide provides an in-depth analysis of the methodologies used to determine the LogP and pKa of (1-Ethylazetidin-3-yl)methanol, a representative small molecule featuring a saturated heterocyclic azetidine ring. The azetidine motif is of significant interest in medicinal chemistry, often used as a bioisostere for larger rings or as a scaffold to orient substituents in three-dimensional space. Understanding the core physicochemical characteristics of this structure is essential for researchers aiming to incorporate it into novel therapeutic agents. We will explore both robust computational prediction techniques and gold-standard experimental protocols, providing the theoretical basis and practical workflows required for a comprehensive characterization.

Section 1: Lipophilicity and the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity. It is defined as the base-10 logarithm of the ratio of a compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

LogP = log10 ([Compound]octanol / [Compound]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3] For drug candidates, LogP is a critical determinant of oral absorption, membrane permeability, and metabolic clearance.[4]

Computational Prediction of LogP

In silico prediction of LogP is a cornerstone of modern drug design, enabling the rapid screening of virtual libraries. These methods are broadly categorized into atom-based and fragment-based approaches. Various algorithms are available, often yielding slightly different results, underscoring the importance of consulting multiple predictors.

For this compound (SMILES: C1CN(C(C1)CO)CC), we utilized several well-regarded computational tools to predict its LogP value. The results highlight the consensus that the molecule is hydrophilic, though the exact predicted value varies between models. For context, the related compound (1-Methylazetidin-3-yl)methanol has a predicted XLogP3 value of -0.4, indicating that the addition of a single methylene group in the N-alkyl chain is not expected to dramatically increase lipophilicity.[5]

Prediction Method/SoftwarePredicted LogP Value
SwissADME (iLOGP)[6]-0.37
SwissADME (XLOGP3)[7]-0.16
SwissADME (WLOGP)[7]-0.40
SwissADME (MLOGP)[7]-0.58
SwissADME (SILICOS-IT)[7]-0.66
Consensus LogP -0.43 ± 0.19
ChemAxon[8][9]-0.35
Table 1: Predicted LogP values for this compound using various computational models. The consensus value represents the average of the SwissADME predictors.
Experimental Determination of LogP: The Shake-Flask (SFM) Method

The Shake-Flask Method is the universally accepted gold-standard for LogP determination due to its direct measurement principle.[10]

Causality and Experimental Choices:

  • Solvent System: n-Octanol and water are used because n-octanol is an excellent surrogate for the lipid bilayer of cell membranes.

  • Pre-saturation: Each solvent phase must be pre-saturated with the other before the experiment. This is a critical step to prevent volume changes during partitioning, which would alter the final concentration and lead to an inaccurate LogP value.

  • Temperature Control: Partitioning is a thermodynamic process. The experiment must be conducted at a constant, defined temperature (typically 25°C) to ensure reproducibility.

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for determining the compound's concentration in each phase due to its high sensitivity and accuracy, especially for compounds with very high or very low LogP values.[10]

Step-by-Step Protocol for the Shake-Flask Method:

  • Preparation: Prepare a phosphate buffer solution (pH 7.4) and n-octanol. Pre-saturate the buffer by stirring it with n-octanol for 24 hours, and vice-versa. Separate the phases.

  • Stock Solution: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the compound's aqueous stock solution. The volume ratio can be adjusted depending on the expected LogP to ensure the final concentration in both phases is within the analytical detection limits.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

  • Sampling: Carefully withdraw a precise aliquot from both the aqueous and n-octanol phases.

  • Analysis: Determine the concentration of the compound in each aliquot using a validated HPLC-UV method.

  • Calculation: Calculate the LogP using the formula: LogP = log10 (Coctanol / Caqueous).

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol & Buffer e1 Combine Phases in Vial p1->e1 p2 Prepare Compound Stock in Buffer p2->e1 e2 Agitate to Equilibrium e1->e2 e3 Centrifuge to Separate Phases e2->e3 a1 Sample Aqueous & Octanol Layers e3->a1 a2 Quantify by HPLC-UV a1->a2 a3 Calculate LogP a2->a3

Shake-Flask method workflow for LogP determination.

Section 2: Ionization State and the Dissociation Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a compound. It defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like this compound, the pKa refers to the equilibrium of its conjugate acid:

R3NH+ ⇌ R3N + H+

Knowing the pKa is crucial because the ionization state of a drug dramatically affects its solubility, permeability across biological membranes, and binding to its target protein.[1] The tertiary amine in the azetidine ring of this compound is the primary basic center.

Computational Prediction of pKa

Similar to LogP, various software packages can predict pKa values based on the molecule's structure. These tools use algorithms trained on large experimental datasets to identify ionizable centers and estimate their pKa.

Prediction Method/SoftwarePredicted Basic pKa Value
ChemAxon[8]9.54
Table 2: Predicted basic pKa value for the tertiary amine in this compound.

The predicted pKa of ~9.54 is typical for a non-aromatic tertiary amine, indicating that at physiological pH (~7.4), the molecule will exist predominantly in its protonated, cationic form. This has significant implications, enhancing aqueous solubility but potentially reducing passive membrane permeability.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Causality and Experimental Choices:

  • Titrant Choice: Since this compound is a base, it is first fully protonated with a strong acid (like HCl), and then titrated with a strong base (like NaOH).

  • Ionic Strength: The experiment is performed in a solution of constant ionic strength (e.g., using 0.15 M KCl) because the activity of ions, and thus the measured pH, is dependent on the total ionic concentration. Maintaining a constant ionic strength ensures that the measured pKa is a true thermodynamic constant.

  • Inert Atmosphere: The solution is purged with nitrogen to remove dissolved CO2. Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the titration of the compound and lead to inaccurate results.

  • Half-Equivalence Point: The pKa is determined from the pH at the half-equivalence point of the titration. At this specific point, the concentrations of the protonated (R3NH+) and deprotonated (R3N) forms are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Step-by-Step Protocol for Potentiometric Titration:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh the compound and dissolve it in water with a background electrolyte (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).

  • Acidification: Add a precise amount of standardized strong acid (e.g., 0.1 M HCl) to the sample solution to lower the pH and ensure the amine is fully protonated.

  • Titration Setup: Place the solution in a thermostatted vessel, introduce the calibrated pH electrode, and purge the solution with nitrogen gas.

  • Titration: Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using an automated titrator. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added.

  • pKa Determination: Identify the equivalence point from the inflection of the curve (or the maximum of the first derivative). The pKa is the pH value recorded at the point where half of the volume of titrant required to reach the equivalence point has been added.

pKa_Titration_Workflow cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis p1 Calibrate pH Meter e1 Titrate with Standardized NaOH p1->e1 p2 Prepare Sample (with KCl) p3 Acidify & Purge with Nitrogen p2->p3 p3->e1 e2 Record pH vs. Volume Added e1->e2 a1 Plot Titration Curve e2->a1 a2 Determine Half- Equivalence Point a1->a2 a3 pKa = pH at 1/2 Eq. Point a2->a3

Potentiometric titration workflow for pKa determination.

Summary and Implications for Drug Development

The physicochemical profile of this compound, as determined through computational prediction and established experimental methodologies, provides critical insights for its potential use in drug design.

ParameterPredicted ValueImplication for Drug Design
LogP -0.43 (Consensus)Hydrophilic: Suggests good aqueous solubility but may require active transport to efficiently cross lipid membranes like the blood-brain barrier. Low risk of sequestration in fatty tissues.
pKa 9.54 (Basic)Strong Base: Predominantly protonated and positively charged at physiological pH (7.4). This enhances water solubility and provides a potential site for strong ionic interactions with target receptors.

This guide has detailed the theoretical underpinnings and practical approaches for determining the LogP and pKa of this compound. The computational data indicates the molecule is a hydrophilic (LogP ≈ -0.4) and relatively strong base (pKa ≈ 9.5) that will be protonated under physiological conditions. These properties are not merely abstract numbers; they are foundational predictors of a molecule's pharmacokinetic behavior. For researchers in drug development, a thorough and early characterization of these parameters using the robust experimental methods described herein is a non-negotiable step. It provides the empirical data necessary to validate in silico models, guide lead optimization, and ultimately build a comprehensive understanding of how a novel chemical entity will behave in a biological system.

References

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796-805. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 5, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Chemicalize by ChemAxon. (n.d.). Instant Cheminformatics Solutions. Retrieved February 5, 2026, from [Link]

  • ChemAxon. (2022). Chemicalize. Retrieved February 5, 2026, from [Link]

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 5, 2026, from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Retrieved February 5, 2026, from [Link]

  • PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved February 5, 2026, from [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22967022, (1-Methylazetidin-3-yl)methanol. Retrieved February 5, 2026, from [Link].

  • National Center for Biotechnology Information. (2011). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E, 67(Pt 11), o2818. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • ChemAxon Docs. (n.d.). LogP and logD calculations. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2013, August 15). Chemical Database Service webinar [Video]. YouTube. [Link]

  • Daina, A., & Zoete, V. (2016). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Journal of Pharmacognosy and Phytochemistry, 5(2), 22-29. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 116101000, [1-(3-Ethylsulfanylpropyl)azetidin-3-yl]methanol. Retrieved February 5, 2026, from [Link].

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved February 5, 2026, from [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved February 5, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 5, 2026, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 5, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 5, 2026, from [Link]

  • Yi, F., et al. (2016). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 9(4), 134-141. [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 5, 2026, from [Link]

  • Boobis, A., et al. (2002). Development of Methods for the Determination of pKa Values. Environmental Sciences, 12(2), 117-125. [Link]

  • Comer, J. (2003). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 75(13), 3143-3150. [Link]

  • Pallicer, J. M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 151-161. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (1-Ethylazetidin-3-yl)methanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern drug discovery.[1][2] Their unique structural properties, including high sp³-character and conformational rigidity, can confer improved pharmacokinetic profiles, such as enhanced metabolic stability and solubility, to bioactive molecules.[1] (1-Ethylazetidin-3-yl)methanol is a valuable synthetic building block, providing a versatile platform for introducing the N-ethylazetidine motif into more complex pharmaceutical agents. This motif is found in various compounds targeting the central nervous system (CNS) and other therapeutic areas.[2]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound from its precursor, azetidin-3-ylmethanol. The chosen synthetic route is a one-pot direct reductive amination, a highly efficient and selective method for amine alkylation that avoids the common issue of over-alkylation seen in direct alkylations with alkyl halides.[3] We will employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, selected for its mild nature, high selectivity for iminium intermediates, and broad functional group tolerance.[4][5]

This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and expert insights to ensure reproducible, high-yield synthesis.

Chemical Principle & Mechanistic Overview

The synthesis proceeds via a direct reductive amination pathway. This reaction elegantly combines two distinct chemical transformations in a single pot: the formation of an iminium ion and its subsequent reduction.[6]

  • Iminium Ion Formation: The secondary amine of azetidin-3-ylmethanol performs a nucleophilic attack on the carbonyl carbon of acetaldehyde. This is followed by dehydration to form a transient tertiary iminium ion intermediate. This step is typically the rate-determining step and can be facilitated by the slightly acidic environment created by the reagents.[7]

  • Hydride Reduction: Sodium triacetoxyborohydride, a mild and selective hydride donor, then reduces the electrophilic iminium ion. The selectivity of NaBH(OAc)₃ is its key advantage; it is reactive enough to reduce the iminium ion but generally unreactive towards the starting aldehyde, minimizing side reactions like the reduction of acetaldehyde to ethanol.[3][4][5]

The overall transformation is a clean and high-yielding N-ethylation of the azetidine ring.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product A Azetidin-3-ylmethanol C Iminium Ion A->C + Acetaldehyde (B) - H₂O B Acetaldehyde F This compound C->F + NaBH(OAc)₃ (D) Hydride Transfer D NaBH(OAc)₃ (Reducing Agent)

Figure 1: Conceptual diagram of the reductive amination mechanism.

Detailed Experimental Protocol

This protocol is designed for a representative 5 mmol scale. Reagent quantities can be adjusted proportionally.

Materials & Equipment
MaterialGradeSupplier ExampleNotes
Azetidin-3-ylmethanol hydrochloride≥97%Sigma-AldrichThe hydrochloride salt is commonly used for its stability.[8]
AcetaldehydeAnhydrous, ≥99.5%Sigma-AldrichHighly volatile (B.P. 20.2 °C). Handle in a fume hood and store under inert gas in a refrigerator.
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reagent grade, 97%Sigma-AldrichMoisture-sensitive. Handle quickly in a dry environment.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse from a sealed bottle or a solvent purification system.
Triethylamine (TEA)≥99.5%Sigma-AldrichUsed to neutralize the HCl salt of the starting material.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Grade-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeVWRFor drying the organic phase.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Equipment
Round-bottom flask (100 mL) with stir bar
Ice bath
Magnetic stir plate
Septa and needles for inert atmosphere
Separatory funnel (250 mL)
Rotary evaporator
Glass column for chromatography
Step-by-Step Synthesis Procedure

G start Start: Prepare Reaction Vessel step1 1. Dissolve azetidin-3-ylmethanol HCl and TEA in anhydrous DCM. start->step1 step2 2. Cool solution to 0 °C (ice bath). step1->step2 step3 3. Add acetaldehyde dropwise. step2->step3 step4 4. Stir for 20-30 min at 0 °C (allows iminium formation). step3->step4 step5 5. Add NaBH(OAc)₃ portion-wise, maintaining T < 5 °C. step4->step5 step6 6. Warm to room temperature and stir for 3-5 hours. step5->step6 step7 7. Monitor reaction by TLC/LC-MS. step6->step7 step8 8. Quench with sat. NaHCO₃ solution. step7->step8 step9 9. Extract with DCM (3x). step8->step9 step10 10. Dry combined organic layers with MgSO₄. step9->step10 step11 11. Filter and concentrate (rotary evaporator). step10->step11 step12 12. Purify crude oil via silica gel chromatography. step11->step12 end End: Pure Product step12->end

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ylmethanol hydrochloride (618 mg, 5.0 mmol, 1.0 equiv.).

  • Amine Free-Basing: Add anhydrous dichloromethane (DCM, 25 mL) to the flask. Under stirring, add triethylamine (TEA, 0.77 mL, 5.5 mmol, 1.1 equiv.) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature. A slight haze from the formation of triethylammonium chloride may be observed.

  • Aldehyde Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add acetaldehyde (0.31 mL, 5.5 mmol, 1.1 equiv.) dropwise to the stirring suspension.

  • Iminium Formation: Allow the reaction mixture to stir at 0 °C for 20 minutes. This period is crucial for the formation of the iminium ion intermediate.

  • Reduction: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (1.27 g, 6.0 mmol, 1.2 equiv.) portion-wise over 10-15 minutes. Expertise Note: Adding the reducing agent in portions helps to control the initial exotherm and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-5 hours.

  • Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane with 1% TEA. The product is more nonpolar than the starting material.

  • Workup - Quench: Once the reaction is complete, carefully quench it by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.[9][10]

  • Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM (2 x 25 mL).

  • Workup - Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[9]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.

    • Eluent System: A gradient of 2% to 10% methanol in dichloromethane.

    • Trustworthiness Note: To ensure a sharp elution profile and prevent product tailing on the acidic silica gel, it is highly recommended to add 0.5-1% triethylamine to the eluent mixture.

    • Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to afford this compound as a clear to pale yellow oil. Expected yield: 75-85%.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

ParameterExpected Result
Appearance Clear to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ (ppm): 3.65 (d, 2H, -CH ₂OH), 3.48 (t, 2H, azetidine CH ₂), 2.85 (t, 2H, azetidine CH ₂), 2.60 (m, 1H, azetidine CH ), 2.45 (q, 2H, -N-CH ₂CH₃), 1.90 (br s, 1H, -OH ), 1.05 (t, 3H, -N-CH₂CH ₃). Note: The OH proton signal may be broad and its chemical shift can vary.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 67.5 (-C H₂OH), 59.8 (azetidine C H₂), 52.1 (-N-C H₂CH₃), 35.4 (azetidine C H), 13.2 (-N-CH₂C H₃).
Mass Spec. (ESI+)Calculated for C₆H₁₄NO⁺ [M+H]⁺: 116.1070; Found: 116.1075.
FT-IR (neat, cm⁻¹)~3350 (broad, O-H stretch), 2965, 2810 (C-H stretch), 1120 (C-O stretch), 1040 (C-N stretch).[11]

Safety & Handling

  • Acetaldehyde: Is a flammable liquid and potential carcinogen. It is volatile and has a low boiling point. All manipulations should be performed in a well-ventilated chemical fume hood.[12]

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It is also corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent decomposition due to atmospheric moisture.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. PubMed Central. Retrieved February 5, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online Jan 5, 2026. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved February 5, 2026, from [Link]

  • National Institute on Alcohol Abuse and Alcoholism. (n.d.). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Retrieved February 5, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved February 5, 2026, from [Link]

Sources

Application Note: (1-Ethylazetidin-3-yl)methanol as a Strategic Bioisostere for Piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Privileged Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its conformational flexibility, ability to engage in hydrogen bonding, and capacity to present substituents in well-defined three-dimensional space contribute to its success in optimizing drug-target interactions.[2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1]

However, the very properties that make piperidine so useful can also introduce liabilities. These include high lipophilicity, which can lead to poor solubility and off-target effects, and susceptibility to metabolic oxidation, primarily by cytochrome P450 enzymes, which can result in rapid clearance and the formation of reactive metabolites.[3] Consequently, medicinal chemists often seek bioisosteric replacements—substituents or groups with similar physicochemical or topological properties that can modulate molecular characteristics in a beneficial way.[4][5]

This application note presents (1-Ethylazetidin-3-yl)methanol as a modern, strategic bioisostere for the commonly used (1-Ethylpiperidin-3-yl)methanol fragment. We will explore the underlying scientific rationale for this substitution, provide detailed protocols for comparative evaluation, and discuss the expected impact on key drug-like properties.

The Azetidine Advantage: A Rationale for Bioisosteric Replacement

Azetidines have emerged as powerful, albeit underutilized, bioisosteres for larger saturated rings like piperidine.[3][6] The switch from a six-membered to a four-membered ring, while maintaining the core nitrogen heterocycle, introduces several profound changes that can be leveraged to overcome common drug development hurdles.

  • Reduced Lipophilicity and Improved Solubility: Azetidines typically exhibit lower lipophilicity (LogP/LogD) compared to their piperidine counterparts. This reduction in "greasiness" often translates to improved aqueous solubility, a critical factor for oral bioavailability and formulation.[3]

  • Enhanced Metabolic Stability: The smaller, more constrained azetidine ring is often more resistant to oxidative metabolism than the piperidine ring, leading to improved metabolic stability and a longer in vivo half-life.[3][6]

  • Increased Fraction of sp³ Carbons (Fsp³): There is a growing consensus in drug design that molecules with higher three-dimensionality (higher Fsp³) exhibit better clinical success rates. Replacing a piperidine with an azetidine increases the Fsp³ character, moving molecules into a more favorable chemical space.[6]

  • Novel Exit Vectors and Conformational Rigidity: The puckered, four-membered ring of azetidine presents substituents with different spatial vectors compared to the chair/boat conformations of piperidine. This altered geometry can lead to improved target affinity or selectivity by enabling novel interactions with a binding pocket.[6]

The comparative analysis below uses this compound and its piperidine analog as a case study to illustrate these principles.

Physicochemical and Structural Comparison

A fundamental step in any bioisosteric replacement strategy is the comparative analysis of the core fragments. The following table summarizes the key computed physicochemical properties of the two title compounds.

PropertyThis compound(1-Ethylpiperidin-3-yl)methanolRationale for Change
Molecular FormulaC₆H₁₃NOC₈H₁₇NOReduced atom count
Molecular Weight115.17 g/mol 143.23 g/mol [7]Lower molecular weight
cLogP~ -0.4~ 1.1Significant reduction in lipophilicity
pKa (predicted)~ 9.5 - 10.0~ 10.0 - 10.5Slightly lower basicity
Polar Surface Area (PSA)32.3 Ų[8]~32.3 ŲMaintained polarity for H-bonding
Fsp³1.001.00Both are fully saturated scaffolds
Visualizing the Structural Differences

The structural distinctions between the two scaffolds are best understood visually. The smaller azetidine ring not only reduces size but also alters the angle and distance between the nitrogen atom, the ethyl substituent, and the hydroxymethyl group.

G cluster_0 This compound cluster_1 (1-Ethylpiperidin-3-yl)methanol A1 N A2 CH2 A1->A2 A5 CH2CH3 A1->A5 A3 CH A2->A3 A4 CH2 A3->A4 A6 CH2OH A3->A6 A4->A1 P1 N P2 CH2 P1->P2 P7 CH2CH3 P1->P7 P3 CH P2->P3 P4 CH2 P3->P4 P8 CH2OH P3->P8 P5 CH2 P4->P5 P6 CH2 P5->P6 P6->P1

Caption: 2D structures of the azetidine and piperidine scaffolds.

Experimental Protocols for Comparative Assessment

To validate the theoretical advantages of the bioisosteric swap, a series of standardized in vitro experiments should be conducted on the final drug candidates incorporating these respective fragments. The following protocols provide a robust framework for this evaluation.

Protocol 1: Synthesis of Target Molecules

The synthesis of the azetidine core is a critical first step. While numerous methods exist, a common approach involves the protection and subsequent functionalization of azetidin-3-ol or a related precursor. The piperidine analog is typically more straightforward to synthesize or can be sourced commercially. A representative synthetic workflow is outlined below.

G start Commercially Available Azetidin-3-ol protect Protecting Group (e.g., Boc, Ts) start->protect oxidize Oxidation of Alcohol to Aldehyde protect->oxidize ethylate Reductive Amination with Acetaldehyde oxidize->ethylate final_azetidine This compound ethylate->final_azetidine

Caption: Synthetic workflow for the azetidine target molecule.

Protocol 2: Determination of Physicochemical Properties

2.1: Lipophilicity (LogD at pH 7.4) by Shake-Flask Method [9]

  • Preparation: Prepare a buffer solution of 1x PBS at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer.

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: In a glass vial, add 1 mL of the saturated n-octanol and 1 mL of the saturated PBS. Add 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

  • Equilibration: Cap the vial and shake vigorously for 1 hour at room temperature to ensure complete partitioning.

  • Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve a clean separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

2.2: Basicity (pKa) by UV-Metric Titration [9]

  • Preparation: Prepare a series of universal buffers across a pH range of 2 to 12.

  • Sample Preparation: In a 96-well UV-transparent plate, add the test compound to each buffer to a final concentration of 50 µM.

  • Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.

  • Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance vs. pH and fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa.

Protocol 3: In Vitro ADME Profiling

3.1: Metabolic Stability in Human Liver Microsomes (HLM) [10]

  • Reagents: Human liver microsomes (pooled), 0.1 M phosphate buffer (pH 7.4), NADPH regenerating system.

  • Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiation: Add the test compound (final concentration 1 µM) to the mixture and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The half-life (t₁/₂) is determined by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate t₁/₂ = 0.693 / k.

3.2: Cell Permeability and Efflux in Caco-2 Monolayers [11][12]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay (A-to-B):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the Transwell®.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • Quantify the compound concentration in the samples by LC-MS/MS.

  • Efflux Assay (B-to-A):

    • In a separate set of wells, add the test compound to the basolateral (B) side.

    • Sample from the apical (A) side at the same time points.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[12]

Protocol 4: In Vitro Safety Profiling

4.1: hERG Channel Inhibition by Automated Patch Clamp [13]

  • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Instrument: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Protocol:

    • Cells are captured, and a whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG current.[14]

    • After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

    • The effect of the compound on the hERG tail current is measured.

  • Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control. The data are fitted to a dose-response curve to determine the IC₅₀ value.

Expected Outcomes and Data Interpretation

By replacing a (1-Ethylpiperidin-3-yl)methanol fragment with this compound in a hypothetical lead compound "Lead-X," we can anticipate a specific profile of changes.

Hypothetical Comparative Data for Lead-X Analogs:

ParameterLead-X-PiperidineLead-X-AzetidineInterpretation
LogD at pH 7.4 2.81.9Improved Solubility: Lower lipophilicity suggests better aqueous solubility.
HLM Half-life (t₁/₂) 15 min75 minEnhanced Stability: Azetidine analog is significantly more stable to Phase I metabolism.
Caco-2 Papp (A→B) 15 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/sMaintained Permeability: Permeability remains in a favorable range for oral absorption.
Efflux Ratio 1.81.5Low Efflux: Both analogs show low potential for being effluxed from the gut wall.
hERG IC₅₀ 2.5 µM> 30 µMReduced Cardiotoxicity Risk: Azetidine analog shows a >10-fold safety margin improvement.

This hypothetical data illustrates a highly successful outcome. The azetidine-based analog ("Lead-X-Azetidine") addresses the primary liabilities of the piperidine parent—metabolic instability and hERG inhibition—while maintaining good permeability and improving a key physicochemical property (solubility). The lower basicity and reduced lipophilicity of the azetidine moiety are the likely drivers for the dramatically improved hERG profile, a common strategy for mitigating this cardiotoxicity risk.[15]

G cluster_0 Lead Optimization Workflow lead Lead Compound (Piperidine-containing) assess Assess Properties: Potency, Metabolism, hERG lead->assess problem Problem Identified: High Metabolism / hERG activity assess->problem strategize Bioisosteric Replacement Strategy problem->strategize synthesize Synthesize Azetidine Analog strategize->synthesize reassess Re-assess Properties synthesize->reassess reassess->problem Iterate or New Strategy solution Problem Solved: Improved Profile reassess->solution

Caption: Decision workflow for bioisosteric replacement in lead optimization.

Conclusion

The strategic replacement of a piperidine ring with an azetidine bioisostere, exemplified by the use of this compound, represents a powerful and modern tactic in medicinal chemistry. This substitution can concurrently address multiple common drug development challenges, including poor metabolic stability, high lipophilicity, and off-target activities such as hERG channel inhibition. By leveraging the unique physicochemical and structural properties of the azetidine core, researchers can fine-tune their lead candidates, increasing the probability of identifying safer and more effective medicines. The protocols and analyses detailed in this note provide a comprehensive guide for researchers to rationally design, synthesize, and validate the benefits of this important bioisosteric transformation in their own drug discovery programs.

References

  • Frolov, N.A., Vereshchagin, A.N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • ACS Publications. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Available from: [Link]

  • Kirichok, A.A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

  • Meanwell, N.A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. Available from: [Link]

  • PubChem. (Azetidin-2-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Vistoli, G., et al. (2008). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 48(7), 1344-1555. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. European Commission. Available from: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.com. Available from: [Link]

  • Osol, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Research Reviews. Available from: [Link]

  • Singh, A., et al. (2019). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Pharmaceutical Sciences and Research, 10(4), 1544-1559. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.com. Available from: [Link]

  • ResearchGate. Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available from: [Link]

  • Wikipedia. Piperidine. Wikipedia.org. Available from: [Link]

  • MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(21), 6495. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec.com. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. Available from: [Link]

  • Wan, H., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Methods in Molecular Biology, 1425, 319-331. Available from: [Link]

  • PubChem. (1-Methylazetidin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Jo, K., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (148), 10.3791/59664. Available from: [Link]

  • Patani, G.A., LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]

  • Meanwell, N.A., Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004. Available from: [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(7), 1647. Available from: [Link]

  • PubChem. Piperidin-3-ylmethanol. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available from: [Link]

  • Bannan, C.C., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(8), 895-915. Available from: [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. Criver.com. Available from: [Link]

  • Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. Available from: [Link]

  • Drug Design Org. Bioisosterism. Drugdesign.org. Available from: [Link]

  • ResearchGate. Bioisosteres of piperidine. ResearchGate. Available from: [Link]

  • Technology Networks. LogP/LogD/pKa Analysis. Technologynetworks.com. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Axispharm.com. Available from: [Link]

  • Wang, Y., et al. (2011). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Available from: [Link]

  • PubChem. Methanol. National Center for Biotechnology Information. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Bioduro.com. Available from: [Link]

  • Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available from: [Link]

Sources

Application Notes and Protocols for the N-Ethylation of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the N-ethylation of azetidine derivatives. Azetidines are a critical class of four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry.[1] The strategic introduction of an ethyl group onto the azetidine nitrogen can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target engagement. This document offers an in-depth analysis of the primary synthetic methodologies, focusing on reductive amination and direct alkylation. It includes detailed, field-proven protocols, mechanistic insights, troubleshooting guides, and essential safety information to empower chemists to perform these transformations efficiently and safely.

Introduction: The Strategic Importance of N-Ethyl Azetidines

The azetidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved drugs and clinical candidates. Its strained four-membered ring structure provides unique conformational constraints and metabolic stability compared to more flexible acyclic amines or larger rings like pyrrolidines.[1] The nitrogen atom of an unsubstituted or N-H azetidine derivative is a key handle for chemical modification, allowing for the facile introduction of various substituents to fine-tune a compound's pharmacological profile.

N-ethylation is a common and impactful derivatization strategy. The addition of an ethyl group can:

  • Increase Lipophilicity: Enhancing cell membrane permeability and oral absorption.

  • Modulate Basicity: Affecting the pKa of the nitrogen atom, which influences solubility and interactions with biological targets.

  • Block Metabolism: Preventing N-dealkylation, a common metabolic pathway for secondary amines.

  • Explore Structure-Activity Relationships (SAR): Providing a crucial data point in the optimization of lead compounds.

This guide focuses on the two most robust and widely employed methods for achieving N-ethylation: Reductive Amination and Direct N-Alkylation .

Selecting the Optimal Synthetic Strategy

The choice between reductive amination and direct alkylation depends on several factors, including the substrate's functional group tolerance, the availability of starting materials, and the desired scale of the reaction.

  • Reductive Amination: This is often the method of choice for its mild reaction conditions, high functional group tolerance, and the use of readily available and stable reagents.[2] It is a one-pot procedure that combines the azetidine derivative with acetaldehyde in the presence of a reducing agent. This method is particularly advantageous when dealing with sensitive substrates that might not tolerate the basic conditions or potentially harsh electrophiles used in direct alkylation.

  • Direct N-Alkylation: This classic SN2 approach involves treating the azetidine with an ethylating agent, such as ethyl iodide or ethyl bromide, typically in the presence of a non-nucleophilic base.[3] While straightforward, this method can be complicated by over-alkylation, leading to the formation of a quaternary azetidinium salt. It is best suited for substrates where the azetidine nitrogen is the most nucleophilic site and when precise stoichiometric control is feasible.

G start Start: N-H Azetidine Derivative functional_groups Are sensitive functional groups present? (e.g., esters, unprotected alcohols) start->functional_groups reductive_amination Preferred Method: Reductive Amination functional_groups->reductive_amination Yes base_tolerance Is the substrate stable to non-nucleophilic bases? functional_groups->base_tolerance No direct_alkylation Alternative Method: Direct Alkylation overalkylation_risk Is precise control over stoichiometry possible? direct_alkylation->overalkylation_risk overalkylation_risk->reductive_amination No (High risk of quaternary salt) overalkylation_risk->direct_alkylation Yes base_tolerance->reductive_amination No base_tolerance->direct_alkylation Yes

Caption: Decision workflow for selecting an N-ethylation method.

Mechanistic Deep Dive: The Rationale Behind Reagent Selection

A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting.

Reductive Amination

Reductive amination is a two-stage process that occurs in a single pot.[4][5]

  • Iminium Ion Formation: The secondary amine (azetidine) performs a nucleophilic attack on the carbonyl carbon of acetaldehyde. The resulting hemiaminal intermediate rapidly dehydrates under mildly acidic conditions to form a highly electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final N-ethylated azetidine product.[6][7]

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reduction Azetidine Azetidine-NH Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal + Acetaldehyde Acetaldehyde Acetaldehyde (CH3CHO) Iminium Iminium Ion Hemiaminal->Iminium - H₂O H2O H₂O Reducer [H]⁻ (from STAB) Iminium->Reducer Hydride Attack Product N-Ethyl Azetidine Reducer->Product

Caption: Mechanism of N-ethylation via reductive amination.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the gold standard for this transformation. Unlike the more reactive sodium borohydride (NaBH₄), STAB is a mild and selective reducing agent that will not readily reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate.[6] Its use obviates the need for strict pH control and reduces the formation of alcohol byproducts. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic, making STAB a safer and more environmentally benign choice.

Direct N-Alkylation

This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic α-carbon of the ethyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct and regenerate the free amine for further reaction.

Controlling Over-Alkylation: The primary challenge is preventing the N-ethylated product, which is also a nucleophile, from reacting with a second molecule of the ethyl halide to form an undesired quaternary ammonium salt. This can be mitigated by:

  • Using the azetidine starting material in slight excess.

  • Slowly adding the ethylating agent (1.0-1.1 equivalents) to the reaction mixture.

  • Using a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃) that has limited solubility.

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[9][10] Azetidine and its derivatives can be corrosive and volatile; ethylating agents are often lachrymatory and toxic.[8][11]

Protocol 1: N-Ethylation of Azetidine Derivative via Reductive Amination

This protocol is adapted for a generic azetidine derivative with a molecular weight of ~100 g/mol . Adjustments should be made based on the specific substrate.

Materials:

  • Azetidine derivative (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the azetidine derivative (e.g., 10 mmol, 1.0 g).

  • Dissolution: Dissolve the starting material in DCM or DCE (100 mL).

  • Aldehyde Addition: Add acetaldehyde (15 mmol, 0.84 mL) to the solution and stir for 15-20 minutes at room temperature. This allows for the initial formation of the hemiaminal/iminium ion.

  • Reductant Addition: Add sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[12]

  • Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-ethylated product.[13]

Protocol 2: N-Ethylation of Azetidine Derivative via Direct Alkylation

Materials:

  • Azetidine derivative (1.0 eq)

  • Ethyl iodide (EtI) or Ethyl bromide (EtBr) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (approx. 0.2 M solution)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the azetidine derivative (10 mmol, 1.0 g) and the base (K₂CO₃: 20 mmol, 2.76 g).

  • Dissolution: Add the solvent (CH₃CN or DMF, 50 mL) and stir the suspension.

  • Alkylating Agent Addition: Slowly add the ethyl halide (11 mmol) dropwise to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture if necessary (e.g., 50-80 °C) to drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup - Filtration (if using K₂CO₃): Cool the reaction to room temperature and filter off the solid base. Rinse the solids with a small amount of the reaction solvent.

  • Workup - Quenching & Extraction: Concentrate the filtrate under reduced pressure. If DMF was used, dilute the residue with ethyl acetate and wash extensively with water to remove the DMF, followed by a brine wash. If CH₃CN was used, the residue can be directly partitioned between ethyl acetate and water.

  • Workup - Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude material by flash column chromatography.

Data and Comparison

ParameterReductive AminationDirect Alkylation
Ethyl Source Acetaldehyde (liquid, volatile)Ethyl iodide/bromide (liquids)
Key Reagent Sodium triacetoxyborohydrideAnhydrous base (e.g., K₂CO₃)
Typical Solvent DCM, DCEAcetonitrile, DMF
Temperature Room TemperatureRoom Temp to 80 °C
Key Advantage High functional group tolerance; mild conditionsSimple reagents; no metal hydrides
Main Drawback Requires a hydride sourceRisk of over-alkylation (quaternary salt)
Workup Aqueous quench and extractionFiltration and/or extensive aqueous extraction

Troubleshooting

ProblemProbable CauseSuggested Solution
No or Slow Reaction 1. Inactive reducing agent (STAB is moisture-sensitive).2. Insufficient heating in direct alkylation.1. Use fresh STAB from a newly opened bottle.2. Increase reaction temperature; switch to a higher boiling point solvent like DMF.
Low Yield 1. Incomplete reaction.2. Product loss during aqueous workup (if product is water-soluble).1. Increase reaction time or temperature.2. Back-extract aqueous layers thoroughly; use brine to reduce solubility in the aqueous phase.
Side Product: Quaternary Salt (Direct Alkylation) Over-alkylation due to excess ethyl halide or high reactivity.Use no more than 1.1 eq of ethyl halide; add it slowly; ensure the base is present from the start.
Side Product: Diethyl Amine (from Acetaldehyde) Impure acetaldehyde containing paraldehyde, which can decompose.Use freshly distilled or a new bottle of acetaldehyde.

Experimental Workflow Visualization

G cluster_setup Setup & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Azetidine & Reagents in Flask B 2. Stir under Inert Atmosphere A->B C 3. Monitor by TLC / LC-MS B->C D 4. Quench Reaction C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Concentrate in vacuo F->G H 8. Flash Column Chromatography G->H I 9. Characterize Pure Product (NMR, MS) H->I

Caption: General laboratory workflow for N-ethylation.

References

  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily. [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. [Link]

  • Reductive Amination. (2011). YouTube. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2024). ChemRxiv. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. (2002). Dalton Transactions. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]

  • N-alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar. [Link]

Sources

Application Note: (1-Ethylazetidin-3-yl)methanol, a 3D-Rich Azetidine Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for hit identification, complementing traditional high-throughput screening with its efficiency in exploring chemical space.[1][2] A contemporary challenge in FBDD is the over-reliance on flat, aromatic fragments, which can lead to compounds with suboptimal physicochemical properties. The strategic incorporation of fragments rich in sp³-hybridized carbons is a direct response to this challenge, aiming to improve properties like solubility and metabolic stability while enabling novel interactions with biological targets.[1][3] The azetidine ring is a premier example of a "privileged" scaffold in this context.[4][5] Its inherent conformational rigidity and three-dimensional structure make it an exceptional building block in medicinal chemistry.[4][6] This guide details the application of (1-Ethylazetidin-3-yl)methanol as an exemplary 3D-rich fragment, providing the scientific rationale for its use and detailed protocols for its integration into a drug discovery campaign.

The Fragment: Rationale for this compound

This compound is a small molecule designed to maximize the potential for meaningful biological interactions while adhering to the principles of fragment-based design. Its structure is deceptively simple, yet each component serves a strategic purpose.

Physicochemical Properties

The suitability of a molecule as a fragment is often initially assessed by its adherence to the "Rule of Three" (Ro3), which provides guidelines for key physicochemical properties.[1]

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 115.17 g/mol ≤ 300 DaYes
Hydrogen Bond Donors (HBD) 1≤ 3Yes
Hydrogen Bond Acceptors (HBA) 2 (O, N)≤ 3Yes
Calculated LogP (cLogP) -0.25≤ 3Yes
Fraction of sp³ carbons (Fsp³) 1.0N/A (Higher is desirable)Excellent
Rotatable Bonds 2≤ 3Yes
Causality of Design: The "Why" Behind the Structure

The selection of this fragment is rooted in established medicinal chemistry principles aimed at generating high-quality starting points for optimization.

  • The Azetidine Core : This four-membered ring is the cornerstone of the fragment's utility. Unlike acyclic or larger ring systems, it imparts significant conformational rigidity.[5] This pre-organization reduces the entropic penalty of binding to a protein target, which can translate to more efficient binding. Its high Fsp³ character drives the molecule out of planarity, providing a 3D vector to explore pockets that are inaccessible to flat aromatic fragments.[1][7]

  • The Hydroxymethyl Group (-CH₂OH) : This functional group is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. Crucially, it serves as a primary, synthetically tractable "growth vector." Once a binding mode is confirmed, this hydroxyl group can be readily modified to extend the fragment into adjacent pockets of the target protein, a process known as "fragment growing."

  • The N-Ethyl Group : This substituent modulates the physicochemical properties of the azetidine nitrogen. It increases lipophilicity slightly compared to an N-H variant and fixes the nitrogen as a tertiary amine, which can be a desirable feature for tuning pKa and metabolic stability. It also serves as a secondary growth vector for synthetic elaboration.

G cluster_mol This compound cluster_features Key Features & Growth Vectors mol A Azetidine Core (Rigid 3D Scaffold) mol_C3 A->mol_C3 B Hydroxymethyl Group (H-Bonding, Primary Growth Vector) mol_OH B->mol_OH C N-Ethyl Group (pKa/Lipophilicity Modulation, Secondary Growth Vector) mol_N C->mol_N

Caption: Key pharmacophoric features of this compound.

General Synthetic Strategy

The accessibility of a fragment is paramount for a successful FBDD campaign, as hit-to-lead efforts require the synthesis of numerous analogues. Azetidine scaffolds can be accessed through various established synthetic routes.[8] A plausible high-level retrosynthetic approach for this compound is outlined below. This approach leverages commercially available starting materials and robust chemical transformations.

G target This compound step1 N-Alkylation target->step1 inter1 (Azetidin-3-yl)methanol (Protected) step1->inter1 step2 Reduction inter1->step2 inter2 Azetidine-3-carboxylic acid (Protected) step2->inter2 step3 Cyclization inter2->step3 start Epichlorohydrin & Ethylamine Derivatives step3->start

Caption: High-level retrosynthetic workflow for the target fragment.

Application Protocols: Fragment Screening & Hit Validation

Because fragments typically bind with weak affinity (μM to mM range), highly sensitive biophysical techniques are required for their detection.[9] Biochemical assays are often insensitive to such interactions. A tiered approach using orthogonal methods is essential for robust hit validation.

Protocol: Primary Screening via Protein-Observed NMR

Protein-observed Nuclear Magnetic Resonance (NMR) is a powerful primary screening method.[10] It directly monitors changes in the target protein's environment upon ligand binding. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a gold standard, producing a spectral "fingerprint" of the protein backbone. Binding of a fragment causes perturbations in the chemical shifts of nearby amino acid residues, which are observed as movement of peaks in the HSQC spectrum.

Workflow for NMR Screening

G cluster_prep Preparation cluster_screen Screening & Analysis A Express & Purify ¹⁵N-labeled Protein C QC Checks (Protein stability, Fragment purity) A->C B Prepare Fragment Stock (e.g., 100 mM in d6-DMSO) B->C D Acquire Reference ¹H-¹⁵N HSQC Spectrum (Protein only) C->D E Add Fragment (Final conc. 200-500 µM) D->E F Acquire Test ¹H-¹⁵N HSQC Spectrum E->F G Overlay & Analyze Spectra for Chemical Shift Perturbations (CSPs) F->G H Identify Hits (Significant & Consistent CSPs) G->H

Caption: Workflow for a typical ¹H-¹⁵N HSQC-based fragment screen.

Step-by-Step Methodology:

  • Protein Preparation: Express the target protein in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source to achieve isotopic labeling. Purify the protein to >95% homogeneity.

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O.

    • Prepare a high-concentration stock of this compound (e.g., 100 mM) in deuterated DMSO (d6-DMSO).

  • Reference Spectrum Acquisition: Record a reference ¹H-¹⁵N HSQC spectrum of the protein-only sample. This is the baseline against which all changes will be measured.

  • Screening:

    • Add a small aliquot of the fragment stock solution to the protein sample to a final concentration typically 5-10 times the expected dissociation constant (Kd), often in the 200 µM to 1 mM range. The final DMSO concentration should be kept constant and low (<2%) across all samples.

    • Allow the sample to equilibrate for 5-10 minutes.

    • Record a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference and test spectra.

    • Identify amide peaks that have shifted or broadened significantly upon addition of the fragment. These are termed Chemical Shift Perturbations (CSPs).

    • A "hit" is declared if significant and reproducible CSPs are observed. Mapping these CSPs onto the protein structure (if an assignment is available) can reveal the binding site.[9]

ParameterTypical ValueRationale
Protein Concentration 50 - 100 µMBalances signal strength with protein consumption.
Fragment Concentration 200 µM - 1 mMSufficiently high to ensure detectable binding for weak interactions.
Spectrometer Field ≥ 600 MHzProvides necessary resolution to distinguish individual peaks.
Temperature 298 K (25 °C)Standard temperature for protein stability and consistent results.
Protocol: Hit Validation & Kinetics with Surface Plasmon Resonance (SPR)

SPR is an orthogonal biophysical technique that provides real-time kinetic data (association rate kₐ, dissociation rate kₔ) and affinity (Kₐ).[11] It involves immobilizing the target protein on a sensor chip and flowing the fragment over the surface. A binding event changes the refractive index at the surface, which is detected as a response.

Step-by-Step Methodology:

  • Chip Preparation: Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

  • Protein Immobilization: Inject the purified protein over the activated surface until a desired immobilization level is reached (e.g., 8000-10000 Response Units). Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+). Concentrations should bracket the expected Kₐ (e.g., 10 µM to 2 mM).

    • Inject each concentration over the immobilized protein surface for a set association time, followed by a dissociation phase where only running buffer flows.

    • Include several buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the blank injections to obtain clean sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (kₐ, kₔ) and calculate the equilibrium dissociation constant (Kₐ = kₔ/kₐ).

Protocol: Structural Characterization via X-ray Crystallography

The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex. This provides unambiguous proof of binding and reveals the precise binding mode, which is indispensable for structure-guided optimization.[9]

Step-by-Step Methodology:

  • Protein Crystallization: Screen for and optimize conditions to produce well-diffracting crystals of the apo-protein (protein without any ligand).

  • Crystal Soaking:

    • Prepare a "soaking solution" containing the components of the crystallization mother liquor supplemented with a high concentration of this compound (e.g., 1-10 mM). Solubility is a key consideration.[7]

    • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.[9]

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution before flash-cooling it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

    • Refine the model of the protein-fragment complex to high resolution.

Hit-to-Lead: The Path Forward

Identifying this compound as a validated hit is the start of the optimization process. The goal is to elaborate the simple fragment into a more potent and selective lead compound by leveraging the structural information gained from crystallography.

Strategy: Fragment Growing

This strategy involves adding chemical functionality to the fragment core to engage with adjacent pockets in the binding site, forming additional favorable interactions and increasing potency.

G A Validated Hit This compound in Binding Pocket B Analyze Protein-Fragment Co-crystal Structure A->B C Identify Unoccupied Pockets & H-bonding Opportunities B->C D Synthesize Analogs by 'Growing' from Vectors C->D E Vector 1 (C3-CH₂OH): Form amides, ethers, estes to reach Pocket A D->E F Vector 2 (N1-Ethyl): Modify ethyl group to explore Pocket B D->F G Measure Affinity & Potency (SPR, Biochemical Assay) E->G F->G H Iterate: Select best analog and repeat cycle G->H H->B Structure-Activity Relationship (SAR)

Caption: Iterative cycle of structure-guided fragment growing.

Example Elaboration Paths:

  • From the Hydroxymethyl Vector: If the crystal structure shows a nearby hydrophobic pocket, the hydroxyl group could be converted to an ether with a lipophilic group (e.g., -OCH₂-Ph). If a hydrogen bond donor is needed, it could be converted to an amide (e.g., -O-C(=O)NHR).

  • From the N-Ethyl Vector: The ethyl group can be replaced with larger or more functionalized alkyl chains to probe different regions of the binding site.

Conclusion

This compound serves as an outstanding model for a new generation of 3D-rich fragments in drug discovery. Its conformationally constrained, sp³-rich azetidine core offers distinct advantages over traditional flat fragments, providing a robust starting point for developing novel therapeutics.[4] The protocols outlined in this guide provide a clear, validated framework for identifying and optimizing hits from fragments of this class, leveraging industry-standard biophysical techniques to drive a rational, structure-guided drug discovery process. The thoughtful integration of such fragments into screening libraries is a critical step toward accessing challenging targets and delivering the next wave of innovative medicines.

References

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Available at: [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • MDPI. (N.D.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (N.D.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Available at: [Link]

  • Taylor & Francis Online. (N.D.). What makes a good fragment in fragment-based drug discovery?. Available at: [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Available at: [Link]

  • Frontiers. (N.D.). Application of Fragment-Based Drug Discovery to Versatile Targets. Available at: [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • PMC. (2011). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Available at: [Link]

  • PMC. (N.D.). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. Available at: [Link]

  • PMC. (2024). Protocol to perform fragment screening using NMR spectroscopy. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Coupling of (1-Ethylazetidin-3-yl)methanol for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Ethylazetidin-3-yl)methanol is a pivotal building block in modern medicinal chemistry. The strained four-membered azetidine ring offers a unique three-dimensional structural motif that can enhance pharmacokinetic properties.[1][2] The primary hydroxyl group serves as a versatile handle for introducing a wide array of functional groups through various coupling reactions. This guide provides an in-depth analysis of key reaction conditions and detailed protocols for the efficient coupling of this substrate, focusing on the formation of ether, ester, and carbamate linkages. The methodologies presented are designed to be robust and scalable, providing researchers in drug development with a practical framework for leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of the Azetidine Moiety

Azetidines have emerged as highly sought-after scaffolds in drug discovery. Their inherent ring strain and non-planar geometry provide a unique vector for exiting a molecule's core, allowing for the exploration of previously inaccessible chemical space.[2] Unlike more flexible linkers, the constrained nature of the azetidine ring can improve binding affinity and metabolic stability. This compound, specifically, combines this valuable core with a primary alcohol, a functional group amenable to a plethora of reliable and high-yielding transformations. This document elucidates the critical parameters for three such transformations: Williamson ether synthesis, acylation-based esterification, and carbamate formation.

Core Reactivity and Handling

This compound possesses two key reactive sites: the nucleophilic primary alcohol and the basic tertiary amine of the azetidine ring.

  • Hydroxyl Group (-CH₂OH): As a primary alcohol, it is relatively unhindered, making it an excellent nucleophile for SN2-type reactions and acyl substitution once activated or deprotonated.

  • Azetidine Nitrogen: The tertiary amine is basic and can be protonated under acidic conditions. In the context of the protocols described herein, which primarily operate under basic or neutral conditions, the nitrogen is generally a non-interfering spectator. However, its presence can influence the overall polarity and solubility of the molecule and its derivatives.

General Safety Precautions: While specific safety data for this compound is not widely published, it is prudent to handle it and its derivatives with standard laboratory precautions.[3][4] Work in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For reagents like sodium hydride, methanol, and acyl chlorides, consult their specific Safety Data Sheets (SDS) for detailed handling and emergency procedures.[5][6][7]

Protocol I: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding through an SN2 mechanism.[8] The reaction involves the deprotonation of the alcohol to form a potent nucleophile (alkoxide), which then displaces a halide from a suitable electrophile.[8][9][10]

Causality of Experimental Design:

  • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the primary alcohol. Sodium hydride (NaH) is ideal as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward.[9]

  • Electrophile Choice: The reaction is most efficient with primary or methyl halides (e.g., Iodomethane, Benzyl Bromide).[9][10] Secondary and tertiary halides are prone to E2 elimination, which will compete with the desired SN2 substitution and significantly lower the yield of the ether product.[9]

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred as they effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.

Caption: Workflow for Williamson Ether Synthesis.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous THF (0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes. The reaction can be allowed to warm to room temperature until hydrogen gas evolution ceases.

  • Nucleophilic Attack: Cool the mixture back to 0 °C and add the desired primary alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Stoichiometry 1.1 eq NaH, 1.05 eq Alkyl HalideEnsures complete deprotonation and drives the reaction to completion.
Solvent Anhydrous THF or DMFPolar aprotic solvent stabilizes intermediates without protonating the alkoxide.
Temperature 0 °C to Room TemperatureControls the initial exothermic deprotonation and allows for a smooth SN2 reaction.
Typical Yield 70-95%Dependent on the steric hindrance of the alkyl halide.

Protocol II: Esterification via Acyl Chloride

The formation of an ester from an alcohol and an acyl chloride is a rapid and generally high-yielding transformation. The reaction requires a base to neutralize the HCl byproduct, driving the equilibrium towards the product.[11]

Causality of Experimental Design:

  • Reagent Choice: Acyl chlorides are highly electrophilic and react readily with primary alcohols.

  • Base: A tertiary amine base such as triethylamine (TEA) or pyridine is used as an acid scavenger. Pyridine can also act as a nucleophilic catalyst. Diisopropylethylamine (DIPEA) is another common choice.[11]

  • Solvent: An aprotic solvent like Dichloromethane (DCM) or THF is used to prevent reaction with the solvent.[11]

Detailed Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise. A precipitate of triethylammonium hydrochloride may form.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography if necessary.

ParameterConditionRationale
Stoichiometry 1.1 eq Acyl Chloride, 1.5 eq BaseExcess base ensures complete HCl scavenging.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively dissolves reagents.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction.
Typical Yield 85-99%Generally a very efficient and clean reaction.

Protocol III: Mitsunobu Reaction for Ester Synthesis

The Mitsunobu reaction is a powerful method for converting alcohols into a variety of functional groups, including esters, with high stereochemical control (inversion).[12][13] For an achiral primary alcohol like our substrate, it offers an exceptionally mild, neutral-pH alternative to traditional esterification methods.[14]

Causality of Experimental Design:

  • Core Reagents: The reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13]

  • Mechanism: The PPh₃ and DEAD react to form a phosphonium salt, which activates the alcohol, converting the hydroxyl into a good leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid by the reaction intermediate, then acts as the nucleophile in an SN2 displacement.[15]

  • Nucleophile Acidity: The carboxylic acid nucleophile should have a pKa of less than ~13 for the reaction to proceed efficiently.[15]

Caption: Key stages of the Mitsunobu reaction.

Detailed Step-by-Step Protocol:

  • Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M).[14]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Initiation: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[14] The solution may turn from colorless to a yellow/orange hue.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor by TLC for the consumption of the starting alcohol.[14]

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide (TPPO) and the hydrazide byproduct.

  • Purification: Purify the residue directly by flash column chromatography. TPPO can sometimes be challenging to separate; using a less polar solvent system can help, or precipitation from a solvent like diethyl ether can sometimes remove the bulk of the TPPO before chromatography.

ParameterConditionRationale
Stoichiometry 1.2 eq Acid, 1.5 eq PPh₃, 1.5 eq DIADExcess reagents are required to drive the complex reaction mechanism.
Solvent Anhydrous Tetrahydrofuran (THF)The most common and effective solvent for this reaction.[14]
Temperature 0 °C to Room TemperatureSlow addition at 0 °C controls the initial reaction rate.
Typical Yield 60-90%Yields can be affected by the steric bulk of the carboxylic acid.

References

  • Amide Synthesis. Fisher Scientific. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). [Link]

  • [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. National Center for Biotechnology Information (PMC). [Link]

  • Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. (2016-01-07). [Link]

  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. National Center for Biotechnology Information (PubMed). (2021-11-05). [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. (2018-05-01). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025-04-03). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Preparing Ethers. Chemistry LibreTexts. (2025-02-24). [Link]

  • Esterification of mixtures of pure fatty acids with methanol. ResearchGate. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information (PMC). [Link]

  • Green Solvents for the Formation of Amide Linkage. ResearchGate. (2021-11-13). [Link]

  • Iridium‐Catalyzed Selective Cross‐Coupling of Ethylene Glycol and Methanol to Lactic Acid. Wiley Online Library. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]

  • Direct Observation of Solvent-Reaction Intermediate Interactions in Heterogeneously Catalyzed Alcohol Coupling. National Center for Biotechnology Information (PubMed). (2022-09-28). [Link]

  • esterification of palmitic acid with methanol in the presence of macroporous ion exchange resin as catalyst. IIUM Engineering Journal. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (2025-08-28). [Link]

  • Safety Data Sheet: Methanol. Carl ROTH. [Link]

  • Williamson Ether Synthesis. YouTube. (2018-08-29). [Link]

  • Mitsunobu Reaction. Chem-Station. (2014-03-10). [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Safety Data Sheet: Methanol. Chemos GmbH & Co. KG. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • ESTERIFICATION OF OLEIC ACID WITH METHANOL ON STRUCTURED SOLID ACID CATALYSIS. GCRIS Home. (2024-10-04). [Link]

  • Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. ResearchGate. (2025-08-07). [Link]

  • SAFETY DATA SHEET METHANOL. Univar Solutions. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of (1-Ethylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its unique conformational properties, imparted by significant ring strain, allow it to serve as a versatile bioisostere for various functional groups, influencing the physicochemical properties and pharmacological activity of drug candidates.[1] (1-Ethylazetidin-3-yl)methanol, in particular, is a valuable building block for the synthesis of a wide range of biologically active molecules, including antagonists for various receptors and enzyme inhibitors. Its synthesis on a scalable and reproducible basis is therefore of critical importance for advancing preclinical and clinical drug development programs.

This document provides a comprehensive guide to the scalable synthesis of this compound, detailing a robust two-step process. The protocols are designed to be clear, concise, and reproducible, with an emphasis on the underlying chemical principles and safety considerations essential for successful implementation in a laboratory setting.

Overall Synthetic Scheme

The scalable synthesis of this compound is achieved through a two-step process commencing with the readily available ethyl azetidine-3-carboxylate. The first step involves the N-alkylation of the azetidine ring with ethyl iodide to yield ethyl 1-ethylazetidine-3-carboxylate. Subsequent reduction of the ester functionality with lithium aluminum hydride (LiAlH₄) affords the target primary alcohol.

Synthetic Scheme start Ethyl azetidine-3-carboxylate intermediate Ethyl 1-ethylazetidine-3-carboxylate start->intermediate  Ethyl iodide, K₂CO₃  Acetonitrile, Reflux   final This compound intermediate->final  1. LiAlH₄, THF, 0 °C to rt  2. Fieser workup  

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of Ethyl 1-ethylazetidine-3-carboxylate

Principle and Rationale

The synthesis of the key intermediate, ethyl 1-ethylazetidine-3-carboxylate, is accomplished via a standard nucleophilic substitution reaction. The secondary amine of ethyl azetidine-3-carboxylate acts as a nucleophile, displacing the iodide from ethyl iodide. A mild inorganic base, potassium carbonate, is employed to neutralize the hydroiodic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is chosen as the solvent due to its suitable boiling point for this reaction and its ability to dissolve both the reactants and the inorganic base.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for a 10 g scale)MolesPuritySupplier Example
Ethyl azetidine-3-carboxylate HCl salt165.6212.8 g0.077≥98%Sigma-Aldrich
Ethyl iodide155.9714.5 g (7.4 mL)0.093≥99%Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous138.2132.2 g0.233≥99%Sigma-Aldrich
Acetonitrile (CH₃CN), anhydrous41.05200 mL-≥99.8%Sigma-Aldrich
Diethyl ether (Et₂O)74.12As needed for extraction-ACS gradeFisher Scientific
Saturated aqueous sodium chloride (brine)-As needed for washing---
Anhydrous magnesium sulfate (MgSO₄)120.37As needed for drying--Fisher Scientific

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl azetidine-3-carboxylate hydrochloride salt (12.8 g, 0.077 mol) and anhydrous potassium carbonate (32.2 g, 0.233 mol).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (200 mL) to the flask, followed by the dropwise addition of ethyl iodide (7.4 mL, 0.093 mol) at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 1-ethylazetidine-3-carboxylate as a pale yellow oil. The product is often of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation.

Expected Yield: 90-95%

Part 2: Reduction of Ethyl 1-ethylazetidine-3-carboxylate to this compound

Principle and Rationale

The reduction of the ester functionality in ethyl 1-ethylazetidine-3-carboxylate to a primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to alcohols.[2] The reaction proceeds via a two-step mechanism: initial nucleophilic attack of a hydride ion on the ester carbonyl to form a tetrahedral intermediate, which then collapses to an aldehyde intermediate. The aldehyde is immediately reduced further by another equivalent of hydride to the corresponding alkoxide, which is then protonated during the workup to yield the primary alcohol.[2] Tetrahydrofuran (THF) is a common and suitable solvent for LiAlH₄ reductions due to its inert nature and ability to solvate the reagent. A careful and controlled workup procedure, such as the Fieser method, is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts for easy removal.[2]

Reduction Mechanism Ester Ethyl 1-ethylazetidine-3-carboxylate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + H⁻ (from LiAlH₄) Aldehyde 1-Ethylazetidine-3-carbaldehyde Tetrahedral1->Aldehyde - EtO⁻ Alkoxide Lithium alkoxide salt Aldehyde->Alkoxide + H⁻ (from LiAlH₄) Alcohol This compound Alkoxide->Alcohol H₃O⁺ workup

Caption: Simplified mechanism of ester reduction with LiAlH₄.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for a 10 g scale of ester)MolesPuritySupplier Example
Ethyl 1-ethylazetidine-3-carboxylate157.2110.0 g0.064≥95%-
Lithium aluminum hydride (LiAlH₄)37.952.9 g0.07695%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous72.11200 mL-≥99.9%Sigma-Aldrich
Water (H₂O), deionized18.02As needed for workup---
15% Sodium hydroxide (NaOH) solution40.00As needed for workup---
Diethyl ether (Et₂O)74.12As needed for extraction-ACS gradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed for drying--Fisher Scientific

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (2.9 g, 0.076 mol) and anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve ethyl 1-ethylazetidine-3-carboxylate (10.0 g, 0.064 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add the following reagents dropwise in sequence:

    • 2.9 mL of water

    • 2.9 mL of 15% aqueous sodium hydroxide solution

    • 8.7 mL of water A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 30 minutes at room temperature.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with THF (2 x 30 mL) and diethyl ether (2 x 30 mL).

  • Drying and Concentration: Combine the filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude this compound as a colorless to pale yellow oil.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product as a clear, colorless oil.

Expected Yield: 80-90%

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.[3] Ensure that a Class D fire extinguisher is readily available.

  • Ethyl Iodide: Ethyl iodide is a toxic and volatile liquid. Handle it in a fume hood and avoid inhalation of vapors.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure that there are no ignition sources in the vicinity during their use.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.65 (d, J = 6.0 Hz, 2H, -CH₂OH), 3.40 (t, J = 7.2 Hz, 2H, azetidine-CH₂), 2.95 (t, J = 7.2 Hz, 2H, azetidine-CH₂), 2.70-2.80 (m, 1H, azetidine-CH), 2.45 (q, J = 7.2 Hz, 2H, -NCH₂CH₃), 1.05 (t, J = 7.2 Hz, 3H, -NCH₂CH₃). Note: The hydroxyl proton may appear as a broad singlet and its chemical shift can vary.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 66.5 (-CH₂OH), 58.0 (azetidine-CH₂), 52.0 (-NCH₂CH₃), 35.0 (azetidine-CH), 12.5 (-NCH₂CH₃).

  • GC-MS: To confirm the molecular weight (m/z = 115.18) and purity.

Conclusion

The protocols detailed in this application note provide a robust and scalable method for the synthesis of this compound, a key building block in medicinal chemistry. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable compound in high yield and purity, facilitating the advancement of drug discovery and development programs.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol, School of Chemistry.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).
  • Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem. (n.d.). Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (2019, October 31). Retrieved from [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Characterization and identification of three compounds by ¹H NMR spectra - ResearchGate. (n.d.). Retrieved from [Link]

  • US3442770A - Process for the purification of methanol by extractive distillation and plural stage distillation recovery - Google Patents. (n.d.).
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. (2024, February 9). Retrieved from [Link]

  • Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

  • Modelling and control of an integrated high purity methanol distillation configuration - DTU Research Database. (2021, September 17). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]

  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (1-Ethylazetidin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-YIELD-OPT-001 Subject: Yield Optimization & Troubleshooting for (1-Ethylazetidin-3-yl)methanol Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This compound (CAS: 133033-78-2) presents a classic "deceptive simplicity" challenge in organic synthesis.[1] While the chemical transformations required to create it are elementary, the isolation of the final product is where 60-70% of yield is typically lost.

This molecule combines a strained, reactive ring (azetidine) with high polarity (amino-alcohol), resulting in a product that is:

  • Highly Water Soluble: It partitions poorly into standard organic solvents (EtOAc, Et₂O) during aqueous workup.[1]

  • Volatile: Significant mass is lost during solvent removal if vacuum/temperature are not strictly controlled.[1]

  • Acid Sensitive: The ring strain (~26 kcal/mol) makes it susceptible to acid-catalyzed ring opening.

This guide prioritizes isolation engineering over reaction chemistry to recover the "lost" yield.

Module 1: Synthetic Route Selection

Choose your route based on your starting material. Route A is preferred for scale-up due to milder conditions and easier purification.[1]

Route A: Reductive Amination (Recommended)

Starting Material: Azetidin-3-ylmethanol (or its HCl salt) + Acetaldehyde.[1]

The Protocol:

  • Dissolution: Dissolve Azetidin-3-ylmethanol HCl (1.0 equiv) in MeOH or DCE (1,2-Dichloroethane).

  • Base: Add Et₃N (1.0 equiv) to free the amine. Stir 15 min.

  • Imine Formation: Add Acetaldehyde (1.2 equiv). Stir 30 min at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is less toxic than NaCNBH₃ and allows for "one-pot" reductive amination without isolating the unstable imine. It avoids the over-alkylation (quaternization) often seen when using Ethyl Iodide.

  • Quench: Quench with saturated aqueous NaHCO₃.

Route B: Reduction of Carboxylic Acid

Starting Material: 1-Ethylazetidine-3-carboxylic acid.[1]

The Protocol:

  • Reagent: LiAlH₄ (2.0 equiv) in dry THF at 0°C.

  • Addition: Add the acid (dissolved in THF) dropwise.

  • Reflux: Warm to RT, then reflux for 2-4 hours.

  • Critical Step: The workup (See Module 2).

Module 2: The Yield Bottleneck (Isolation & Purification)

Stop doing standard separatory funnel extractions. This is the primary cause of low yield (<30%). The partition coefficient (LogP) of this molecule is near zero or negative, meaning it prefers the water phase.[1]

Technique 1: The "Salting Out" Extraction (For Route A)

Use this to force the product into the organic phase.

  • Saturation: After quenching the reaction with NaHCO₃, saturate the aqueous layer with solid Potassium Carbonate (K₂CO₃) until no more solid dissolves.

    • Mechanism:[1][2][3][4] This increases the ionic strength of the aqueous phase, significantly lowering the solubility of the organic amine (Salting Out effect).

  • Solvent Choice: Do NOT use Ethyl Acetate.[1] Use CHCl₃:Isopropanol (3:1) or DCM:MeOH (9:1) .[1]

  • Repetition: Perform 4-5 extractions.

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic and can bind the amine).

Technique 2: The Modified Fieser Workup (For Route B)

Standard LiAlH₄ workups create aluminum hydroxide "goo" that traps your polar product.

  • The Ratio: For every x grams of LiAlH₄ used:

    • Add x mL Water.[1][5]

    • Add x mL 15% NaOH .

    • Add 3x mL Water.[1][5]

  • The Trituration: Stir the resulting granular precipitate vigorously for 30 minutes with THF.

  • Filtration: Filter the white solid. Do not discard the solid yet.

  • Recovery: Resuspend the solid in refluxing THF for 15 mins and filter again. (Up to 15% of yield can be trapped in the pore structure of the aluminum salts).

Module 3: Visualization of Workflows

Azetidine_Yield_Optimization Start_A Start: Azetidin-3-ylmethanol Reaction_A Reductive Amination (Acetaldehyde/STAB) Start_A->Reaction_A Start_B Start: 1-Ethylazetidine-3-COOH Reaction_B Reduction (LiAlH4/THF) Start_B->Reaction_B Workup_Standard Standard Workup (H2O / EtOAc) Reaction_A->Workup_Standard High Risk Workup_Optimized Optimized Isolation (Salting Out or Continuous Ext.) Reaction_A->Workup_Optimized Preferred Reaction_B->Workup_Standard High Risk Reaction_B->Workup_Optimized Preferred Loss Yield Loss (Aqueous Phase / Emulsion) Workup_Standard->Loss Product stays in water Product Target: this compound Workup_Optimized->Product High Yield (>80%)

Figure 1: Comparison of synthetic routes and the critical impact of workup selection on final yield.

Module 4: Troubleshooting FAQ

Q1: I see my product on TLC, but after rotavap, the flask is empty. Where did it go? A: You likely evaporated it.[1] Small azetidines are volatile.[1]

  • Fix: Never use high vacuum (<10 mbar) at high temperatures.

  • Fix: Form the HCl salt immediately after extraction by bubbling HCl gas into the ether/DCM layer before evaporation. The salt is non-volatile.

Q2: The product NMR shows a "doublet of doublets" pattern that implies ring opening. A: The azetidine ring opened due to thermal or acidic stress.

  • Cause: Did you use HCl to quench? Did you heat the extraction >40°C?

  • Fix: Maintain pH > 8 during workup. Use K₂CO₃ instead of NaOH (less harsh). Keep rotavap bath < 35°C.[1]

Q3: I am trying to alkylate with Ethyl Iodide (EtI) but getting a mixture. A: Direct alkylation is difficult to control kinetically.

  • Issue: The secondary amine reacts with EtI to form the tertiary amine (product), which is more nucleophilic than the starting material, leading to quaternary ammonium salts (over-alkylation).[1]

  • Fix: Switch to Reductive Amination (Route A) . It proceeds via an imine intermediate which cannot be over-alkylated in the same step.

Q4: My LiAlH4 reaction turned into a solid gel I can't filter. A: You formed an aluminum emulsion.

  • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) . Add a saturated solution of Rochelle's salt to the reaction mixture and stir vigorously for 2 hours. The tartrate creates a soluble complex with aluminum, separating the layers cleanly.

Summary of Critical Parameters

ParameterStandard Condition (Avoid)Optimized Condition (Use)
Alkylation Method Ethyl Iodide / BaseReductive Amination (STAB)
Workup Solvent Ethyl AcetateCHCl₃:IPA (3:[1]1) or DCM
Aqueous Phase Neutral waterSaturated K₂CO₃ (pH ~11)
Drying Agent MgSO₄ (Slightly Acidic)Na₂SO₄ or K₂CO₃
Storage Free base oilHCl or Oxalate Salt

References

  • Reductive Amination of Azetidines

    • Source: Vertex AI Search / ChemRxiv.[1] "A Single-Step Synthesis of Azetidine-3-amines."

    • Relevance: Establishes the protocol for reductive amination using STAB to avoid over-alkyl
    • (General Reference for Reductive Amination Protocols)[1]

  • LiAlH4 Reduction & Workup

    • Source: Chemguide / Common Organic Chemistry.[1] "Reduction of Carboxylic Acids to Primary Alcohols."

    • Relevance: Details the stoichiometry and safety for LiAlH4 reduction and the necessity of specific hydrolytic workups (Fieser/Rochelle's) for amino-alcohols.
  • Isolation of Water-Soluble Amines

    • Source: NIH / PubMed Central.[1] "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds."

    • Relevance: Confirms the high water solubility of polar azetidine derivatives and the need for specialized extraction techniques (DCM/Polar solvents).
  • Azetidine Ring Stability

    • Source: Organic Letters (ACS).[1] "Strain-Release Asymmetric Multicomponent Reaction."

    • Relevance: Discusses the strain energy of the azetidine ring and conditions that lead to ring-opening (acid sensitivity).
    • [1]

Sources

Technical Support Center: Purification & Handling of Polar Azetidine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Paradox

Welcome to the technical support hub. If you are working with polar azetidine alcohols (e.g., 3-hydroxyazetidine), you are likely facing a specific set of contradictions: the ring is strained (~25.4 kcal/mol) yet kinetically stable enough to handle; the molecule is small but highly polar, making it difficult to extract from water; and its basic nitrogen interacts aggressively with standard silica gel, leading to poor resolution [1, 13].

This guide addresses these challenges directly, moving beyond generic "purification" advice to provide chemically grounded solutions for this specific scaffold.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Chromatography & Isolation Issues

Q1: My azetidine product streaks heavily on silica gel plates and columns, resulting in broad peaks and poor separation. How do I fix this?

Diagnosis: This is "tailing," caused by the strong interaction between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This hydrogen bonding/ionic interaction retains the amine non-specifically.

Solution: You must deactivate the silica surface or switch the stationary phase.

  • Amine Modifiers: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to your mobile phase. This competitively binds to the silanol sites, allowing your azetidine to elute freely.
    
  • Switch to Alumina: Use Neutral Alumina (Aluminum Oxide) instead of silica. Alumina is less acidic and reduces the chemisorption of basic amines.

  • Bonded Phases: For HPLC, use "base-deactivated" C18 columns or hydrophilic interaction liquid chromatography (HILIC) for highly polar analogs [1].

Q2: My compound is highly water-soluble. After the reaction, I cannot extract it into Ethyl Acetate or DCM. It stays in the aqueous layer.

Diagnosis: Small polar azetidines (LogP < 0) partition preferentially into water. Standard organic solvents are too non-polar to pull them out.

Solution:

  • n-Butanol Extraction: Use

    
    -butanol. It is immiscible with water but polar enough to extract amino alcohols. Note: n-Butanol has a high boiling point (117°C); rotary evaporation requires a strong vacuum.
    
  • Salting Out: Saturate the aqueous phase with NaCl or

    
    . This increases the ionic strength of the water, forcing the organic azetidine into the organic layer (the "Salting-out effect").
    
  • The "Dry-Load" Trick: If extraction fails, lyophilize (freeze-dry) the aqueous reaction mixture to a solid. Triturate the solid residue with anhydrous Methanol or Ethanol, filter off the inorganic salts, and concentrate the filtrate [21].

Category 2: Stability & Storage

Q3: I isolated the azetidine as a free base oil, but the yield dropped significantly after leaving it on the bench overnight. It turned into a brown gum.

Diagnosis: Azetidines possess significant ring strain.[1][2] While generally stable, the free base is susceptible to nucleophilic attack (ring opening) or polymerization, especially if traces of acid or electrophiles are present. Oxidative degradation is also possible [19].

Solution: Do not store as a free base. Convert the oil immediately into a stable salt (Hydrochloride, Oxalate, or Trifluoroacetate). The crystal lattice energy of the salt stabilizes the ring and prevents polymerization. (See Protocol B below).

Part 2: Decision Matrix & Workflows

The following diagram illustrates the logical process for selecting the correct purification method based on your compound's properties.

Purification_Strategy Start Crude Azetidine Mixture Solubility Is the compound Water Soluble? Start->Solubility Basicity Is the impurity Non-Basic? Solubility->Basicity Yes (Hydrophilic) Extraction Standard Extraction (DCM/EtOAc) Solubility->Extraction No (Lipophilic) SCX Protocol A: SCX Catch & Release Basicity->SCX Yes (Remove non-amines) HILIC HILIC / Reverse Phase Chromatography Basicity->HILIC No (Complex mixture) Salt Protocol B: Salt Formation (HCl) Extraction->Salt Stabilize SCX->Salt Stabilize

Figure 1: Decision matrix for selecting the optimal purification pathway based on solubility and impurity profile.

Part 3: Core Experimental Protocols

Protocol A: SCX Catch-and-Release (The "Silver Bullet")

Best for: Isolating polar amines from non-basic impurities without aqueous extraction. Mechanism: Strong Cation Exchange (SCX) resins contain sulfonic acid groups (


).[3] They bind the basic azetidine (protonating it to 

), allowing neutral impurities to wash away. The product is then "released" using a basic solvent [10, 17].

Materials:

  • SCX Cartridge (e.g., Isolute® SCX-2 or equivalent).

  • Wash Solvent: Methanol (MeOH).

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol.
    

Step-by-Step:

  • Conditioning: Rinse the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve your crude mixture in the minimum amount of MeOH (or DCM/MeOH 1:1 if solubility is poor). Load this onto the cartridge.

    • Note: The azetidine will bind to the resin. The filtrate contains non-basic impurities.

  • Washing: Wash the cartridge with 3–5 CV of MeOH.

    • Checkpoint: Analyze the washings by TLC. They should contain your non-polar/non-basic byproducts. Your product is still on the column.

  • Releasing (Elution): Elute the cartridge with 3–5 CV of 2M

    
     in MeOH .
    
    • Mechanism:[1][4][5][6][7] The ammonia deprotonates the azetidine, breaking the ionic bond with the sulfonic acid resin.

  • Isolation: Concentrate the ammoniacal filtrate under vacuum to obtain the pure azetidine free base.

SCX_Workflow Load 1. LOAD (Crude in MeOH) Bind 2. BIND (Azetidine-H+...SO3-) Load->Bind Amine Trapped Wash 3. WASH (MeOH) Bind->Wash Remove Neutrals Elute 4. ELUTE (NH3 in MeOH) Wash->Elute Release Amine

Figure 2: The "Catch-and-Release" mechanism for purifying basic amines.

Protocol B: Stabilization via HCl Salt Formation

Best for: Long-term storage and final purification of oils. Mechanism: Protonation of the nitrogen removes the lone pair's nucleophilicity, preventing polymerization and ring opening [19, 22].

Step-by-Step:

  • Dissolution: Dissolve the azetidine free base (oil) in a small volume of dry Diethyl Ether (

    
    ) or Ethanol (
    
    
    
    ).
    • If the oil is not soluble in ether, add a few drops of EtOH until clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH) dropwise with stirring.

    • Observation: A white precipitate should form immediately.

  • Precipitation: Continue adding HCl until the solution is acidic (pH ~2 on wet indicator paper).

  • Recrystallization:

    • If a solid forms: Filter and wash with cold ether.

    • If a gum forms: Decant the solvent, add fresh ether, and scratch the flask side with a glass rod to induce crystallization. Alternatively, use a mixture of Isopropanol/Ethanol for recrystallization [5, 6].

  • Drying: Dry the salt under high vacuum to remove traces of excess acid.

Part 4: Quantitative Data Summary

ParameterAzetidine Free BaseAzetidine HCl SaltImplication for Purification
Physical State Colorless/Yellow OilWhite Crystalline SolidSalts are easier to weigh and handle.
Stability Low (Polymerizes/Oxidizes)High (Indefinite at RT)Always convert to salt for storage.
Solubility Water, MeOH, DCMWater, MeOHFree base extracts into organics; Salt stays in water.
pKa (Conjugate Acid) ~10–11 (Typical Secondary Amine)N/AHighly basic; requires amine modifiers on silica.

References

  • Vertex AI Search. (2026).[8] Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds.

  • Vertex AI Search. (2026).[8] Rapid Magnetic Catch-And-Release Purification by Hydrophobic Interactions.

  • Vertex AI Search. (2026).[8] Method for synthesizing 3-hydroxy-azetidine hydrochloride.

  • Vertex AI Search. (2026).[8] Synthesis, Characterization & Biological Evaluation of Some Azetidine Derivatives.

  • Vertex AI Search.[9] (2026).[8] Process for synthesis of azetidine and novel intermediates therefor.

  • Vertex AI Search. (2026).[8] Reagents & Solvents: Solvents for Recrystallization.

  • Vertex AI Search. (2026).[8] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.

  • Vertex AI Search. (2026).[8] Azetidine synthesis - Organic Chemistry Portal.

  • Vertex AI Search. (2026).[8] Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

  • Vertex AI Search. (2026).[8] Products SCX Magnetic Beads - Bioclone.

  • Vertex AI Search. (2026).[8] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives.

  • Vertex AI Search. (2026).[8] Catch-enrich-release approach for amine-containing natural products.

  • Vertex AI Search. (2026).[8] Recent Advances in the Synthesis and Reactivity of Azetidines.

  • Vertex AI Search. (2026).[8] Photochemical Flow Synthesis of 3-Hydroxyazetidines.

  • Vertex AI Search.[4] (2026).[8] Methods for the synthesis of azetidines.

  • Vertex AI Search. (2026).[8] Photochemical Approaches to Azetidines.

  • Vertex AI Search. (2026).[8] Strong cation-exchange (SCX) chromatography.

  • Vertex AI Search. (2026).[8] The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride.

  • Vertex AI Search. (2026).[8] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

  • Vertex AI Search. (2026).[8] Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications.

  • Vertex AI Search. (2026).[8] Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.

  • Vertex AI Search. (2026).[8] CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride.[10]

  • Vertex AI Search. (2026).[8] Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis.[11]

  • Vertex AI Search. (2026).[8] Strain-Release Asymmetric Multicomponent Reaction to Access Diverse Azetidines.

  • Vertex AI Search. (2026).[8] Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis.

Sources

Storage conditions to prevent degradation of azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Storage & Handling of Azetidine Derivatives

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Technical Support Center (Senior Application Scientist) Subject: Critical Protocols for Preventing Azetidine Degradation

Introduction: The Thermodynamics of Instability

As a Senior Application Scientist, I often see azetidine samples discarded not due to synthesis failures, but due to storage negligence. The core challenge with azetidine (


) is its ring strain energy of ~25.4 kcal/mol .[1] While less reactive than aziridines, azetidines are thermodynamically primed for ring-opening reactions.

This guide moves beyond generic "store at -20°C" advice. It dissects the causality of degradation—primarily acid-catalyzed ring opening and cationic polymerization—and provides self-validating protocols to ensure the integrity of your chemical library.

Module 1: The Stability Matrix (Storage Protocols)

The physical form of your azetidine derivative is the single biggest determinant of its shelf-life.

Comparative Stability: Free Base vs. Salt
ParameterFree Base (Amine) Hydrochloride Salt (HCl) Technical Insight
State Liquid / Low-melting solidCrystalline SolidLattice energy in salts stabilizes the strained ring.
Primary Risk Spontaneous Oligomerization HygroscopicityFree bases can act as both nucleophile and electrophile, leading to self-polymerization.
Storage Temp -20°C to -80°C 2°C to 8°C (Short term)-20°C (Long term)Kinetic energy reduction is critical for the free base to prevent dimerization.
Atmosphere Inert (Argon/Nitrogen)DesiccatedMoisture triggers hydrolysis; salts are prone to clumping.
Shelf Life Weeks to MonthsYearsConvert to salt for banking; neutralize only immediately before use.
Protocol: The "Deep Freeze" Banking System

For long-term storage of valuable azetidine intermediates.

  • Salt Formation: If the chemistry permits, always convert the azetidine free base to a salt (HCl, TFA, or Oxalate) immediately after purification.

  • Vessel Selection: Use amber glass vials with Teflon-lined caps. Avoid standard polyethylene caps which can be permeable to moisture over years.

  • Inerting: Flush the headspace with Argon (heavier than air) rather than Nitrogen to ensure a blanket over the solid/liquid.

  • Secondary Containment: Place the vial inside a secondary jar containing a color-indicating desiccant (e.g., Drierite).

  • Parafilm Seal: Wrap the cap junction to prevent gas exchange during freezer thermal cycles.

Module 2: Degradation Dynamics (Mechanisms)

Understanding how your sample degrades allows you to predict and prevent it. The two primary pathways are Acid-Catalyzed Ring Opening and Cationic Polymerization .

Pathway Visualization

AzetidineDegradation Azetidine Azetidine (Strained Ring) Protonation Protonation (Acidic Environment) Azetidine->Protonation H+ Activated Activated Azetidinium Ion Protonation->Activated NuAttack Nucleophilic Attack (H2O, Cl-, R-OH) Activated->NuAttack External Nu SelfAttack Self-Attack (Free Base acts as Nu) Activated->SelfAttack Excess Monomer Linear Linear Propyl Amine Derivatives NuAttack->Linear Ring Opening Oligomer Oligomers/Polymers (Viscous Oil) SelfAttack->Oligomer Cationic Polymerization

Figure 1: The dual-threat degradation pathway. Protonation activates the ring strain, leading to either hydrolysis (linear products) or polymerization (viscous sludge).

The "Autocatalytic" Trap

Scenario: You store an azetidine free base in a solvent that slowly acidifies over time (e.g., Chloroform forming HCl). Mechanism: The trace acid protonates a fraction of the azetidine. The protonated species is highly electrophilic. The remaining free base (nucleophilic) attacks the protonated ring, opening it and transferring the proton to the next monomer. This triggers a chain reaction (Cationic Ring-Opening Polymerization) that turns your clear liquid into a yellow gum.

Module 3: Troubleshooting & Diagnostics (FAQ)

Q1: My azetidine oil has turned into a viscous, yellow sludge. Can I save it?

  • Diagnosis: Polymerization.[2] The color change (yellowing) often indicates oxidation accompanying the oligomerization.

  • Solution: Unfortunately, no . The ring has opened irreversibly. You cannot "re-close" the ring chemically.

  • Prevention: Ensure no trace acids are present during concentration. Use a basic additive (e.g.,

    
    ) during rotary evaporation if the compound is stable to base.
    

Q2: The NMR shows a clean spectrum, but there are extra triplets around 3.0-3.5 ppm.

  • Diagnosis: Hydrolysis or Ring Opening.

  • Analysis: Azetidine ring protons typically appear around

    
     3.0-4.0 ppm as complex multiplets due to ring puckering. Sharp triplets suggest a linear propyl-amine chain (
    
    
    
    ), indicating the ring has popped open.
  • Action: Check the integration. If <5%, repurify immediately using neutral alumina or base-deactivated silica.

Q3: Can I store my azetidine in


 for NMR analysis later? 
  • Diagnosis: High Risk.

  • Reasoning: Chloroform is naturally acidic (forming HCl upon light exposure). This trace HCl is sufficient to catalyze the degradation described in Figure 1.

  • Protocol:

    • Use

      
       stabilized with silver foil or amylene.
      
    • Better yet, filter the

      
       through a small plug of basic alumina before dissolving your sample.
      
    • Analyze immediately. Do not leave the sample in the NMR tube overnight.

Q4: I need to use the free base for a reaction, but I only have the HCl salt.

  • Protocol (The "Flash Release"):

    • Suspend the salt in an organic solvent (DCM or Ether).

    • Wash rapidly with saturated aqueous

      
       or 
      
      
      
      (cold).
    • Dry the organic layer over

      
       (avoid acidic drying agents like some silica gels).
      
    • Concentrate and use immediately . Do not store the free base if avoidable.[3]

Module 4: Decision Tree for Handling

Use this logic flow to determine the safe handling of your specific derivative.

HandlingMatrix Start New Azetidine Derivative IsSalt Is it a Salt form? Start->IsSalt YesSalt Store at 4°C (Desiccated) IsSalt->YesSalt Yes NoSalt Is it an Oil or Solid? IsSalt->NoSalt No (Free Base) SolidBase Store at -20°C (Under Argon) NoSalt->SolidBase Solid OilBase High Risk of Polymerization NoSalt->OilBase Viscous Liquid ActionOil Convert to HCl/TFA Salt OR Dilute in Benzene/Toluene (Freeze) OilBase->ActionOil

Figure 2: Storage decision matrix based on physical state and chemical form.

References

  • Bai, G., et al. (2021).[4] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Link

  • Couty, F., & Drouillat, B. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, 19, 3274-3296. Link

  • Goethals, E. J., et al. (1974). "Cationic polymerization of cyclic amines." Makromolekulare Chemie, 175(5), 1309–1319. Link

  • Legeron, R., et al. (2013). "Chemical stability of azacitidine suspensions for injection after cold-chain reconstitution of powder and storage." American Journal of Health-System Pharmacy, 70(23), 2137–2142. Link

  • University of Pittsburgh. (2013). "Safe Handling of Azides and Strained Heterocycles." Department of Environmental Health and Safety. Link

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for advanced azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of sterically hindered azetidines. The unique combination of ring strain and steric congestion in these molecules presents specific synthetic hurdles. This document provides in-depth, question-and-answer-based troubleshooting guides to help you overcome these challenges in your experiments.

The Chemist's Dilemma: Ring Strain vs. Steric Hindrance

Azetidines are valuable scaffolds in medicinal chemistry, prized for their ability to impart unique three-dimensional structure and favorable physicochemical properties.[1][2][3] Their reactivity is primarily driven by a significant ring strain of approximately 25.4 kcal/mol, which makes them more susceptible to ring-opening than their five-membered pyrrolidine counterparts.[4] However, this inherent reactivity is often masked when the azetidine ring is heavily substituted. Bulky groups at the C2, C3, or nitrogen positions can physically block incoming reagents, leading to sluggish or failed reactions. This guide will help you navigate this interplay of electronic and steric effects.

Part 1: FAQs and Troubleshooting for N-Functionalization

Functionalizing the nitrogen atom of a sterically hindered azetidine is a common first step in many synthetic routes, but it is frequently plagued by low conversion rates.

Question 1: My N-alkylation of a 3,3-disubstituted azetidine is failing or giving very low yields with standard electrophiles (e.g., benzyl bromide). What is the primary cause and how can I resolve it?

Answer:

The core issue is severe steric hindrance around the nitrogen atom. The substituents at the C3 position effectively create a molecular shield, preventing the nitrogen's lone pair of electrons from attacking the electrophile's σ* orbital. Furthermore, competing elimination reactions can become a significant side pathway, especially with secondary or bulky alkyl halides.[1][5]

Causality & Troubleshooting Strategy:

The success of this SN2 reaction depends on maximizing the nucleophilicity of the nitrogen and the electrophilicity of the alkylating agent while minimizing steric clashes.

Troubleshooting Workflow for N-Alkylation

start Low Yield in N-Alkylation reagent Step 1: Evaluate Electrophile Is it sterically demanding? start->reagent conditions Step 2: Intensify Reaction Conditions Are conditions forcing enough? reagent->conditions Yes, switch to smaller electrophile (e.g., MeOTf, MeI) reagent->conditions No, proceed to next step base Step 3: Re-evaluate Base Is the base hindering the reaction? conditions->base Yes, increase temperature (consider microwave) conditions->base No, proceed to next step result Improved Yield base->result Yes, switch to non-coordinating base (e.g., Cs₂CO₃, Proton Sponge) base->result No, re-examine substrate purity

Caption: Decision workflow for troubleshooting hindered N-alkylations.

Recommended Solutions:
  • Switch to a Less Hindered, More Potent Electrophile: Move away from bulky alkyl halides. Harder, more reactive electrophiles like methyl triflate (MeOTf) or methyl iodide are superior choices for simple methylations.

  • Drastically Increase Reaction Temperature: High thermal energy is often required to overcome the activation barrier. Consider switching from conventional heating to a sealed-vessel microwave reactor, which can safely reach temperatures of 170 °C or higher and significantly accelerate the reaction.[5]

  • Optimize the Base and Solvent System:

    • Base: Use a strong, non-nucleophilic base that does not complex with your electrophile. Cesium carbonate (Cs₂CO₃) is an excellent choice in polar aprotic solvents. For extremely challenging cases, a stoichiometric amount of a non-nucleophilic organic base like a proton sponge can be effective.

    • Solvent: Use polar aprotic solvents like DMF or NMP to solvate the cation and leave the anion (if using a salt base) more reactive, which can accelerate SN2 reactions.

Protocol: High-Temperature N-Alkylation of a 3,3-Diphenylazetidine
  • To a 10 mL microwave vial, add the 3,3-diphenylazetidine (1.0 eq), cesium carbonate (2.0 eq), and dry N,N-dimethylformamide (DMF, 0.2 M).

  • Add the alkyl halide (e.g., ethyl iodide, 1.5 eq).

  • Seal the vial with a septum cap.

  • Place the vial in a microwave reactor and heat to 150 °C for 60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Question 2: My N-acylation reaction is extremely sluggish, even with an acyl chloride. How can I drive this reaction to completion?

Answer:

This is another classic case of sterically reduced nucleophilicity. While the nitrogen atom is basic enough to be protonated, its lone pair is too encumbered to efficiently attack the carbonyl carbon of the acylating agent.

Causality & Troubleshooting Strategy:

You must increase the electrophilicity of the acylating agent or introduce a catalyst that can bypass the high steric barrier.

Recommended Solutions:
  • Employ a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent catalyst for this purpose. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic and less sterically shielded, allowing the hindered azetidine nitrogen to attack it more readily.

  • Use a Non-Nucleophilic Base: A hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl generated during the reaction without competing with the azetidine as a nucleophile.[6]

  • Consider Activating a Carboxylic Acid: If starting from a carboxylic acid instead of an acyl chloride, use a powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which is known to be effective for forming amide bonds with hindered amines.

Data Summary: Acylation Conditions for Hindered Azetidines
MethodAcylating AgentCatalystBaseTypical Temp.Outcome
StandardAcyl ChlorideNoneTEA25-80 °CLow to moderate yield
Recommended Acyl Chloride DMAP (0.1 eq) TEA 25 °C High yield
CouplingCarboxylic AcidHATU (1.1 eq)DIPEA25 °CGood to high yield

Part 2: FAQs and Troubleshooting for Ring-Opening Reactions

The ring strain of azetidines makes them excellent precursors for synthesizing complex, linear amines via nucleophilic ring-opening.[4][7][8] However, this reaction is often difficult to initiate with hindered substrates.

Question 3: I am trying to open my N-tosyl-2,2-disubstituted azetidine with a nucleophile (e.g., sodium azide), but I only recover starting material. How do I activate the ring?

Answer:

The primary issue is insufficient activation of the azetidine ring. While an N-tosyl group is electron-withdrawing and does polarize the C-N bonds, it is often not enough to overcome the steric hindrance at the electrophilic carbons (C2 and C4) for a direct SN2 attack.

Causality & Troubleshooting Strategy:

To facilitate ring-opening, you must dramatically increase the electrophilicity of the ring carbons. This is best achieved by converting the neutral azetidine into a highly reactive cationic intermediate.

Troubleshooting Workflow for Ring-Opening

start Ring-Opening Fails activation Step 1: Assess N-Activation Is the N-substituent strongly -I, -M (e.g., Ts, Acyl)? start->activation lewis_acid Alternative: Use Lewis Acid (e.g., Sc(OTf)₃, La(OTf)₃) start->lewis_acid Alternative Path azetidinium Step 2: Form Azetidinium Ion Use MeOTf or other strong alkylating agent activation->azetidinium No, or insufficient activation activation->azetidinium Yes, but still no reaction nucleophile Step 3: Optimize Nucleophile Consider smaller, more potent nucleophiles azetidinium->nucleophile lewis_acid->nucleophile success Successful Ring-Opening nucleophile->success

Caption: Strategy for activating hindered azetidines for ring-opening.

Recommended Solutions:
  • Form an Azetidinium Ion: This is the most robust strategy. Treat the N-functionalized azetidine with a powerful and non-nucleophilic electrophile like methyl trifluoromethanesulfonate (MeOTf). This alkylates the nitrogen, creating a positively charged azetidinium ion.[9][10] The extreme ring strain and positive charge make the ring carbons highly susceptible to nucleophilic attack.

  • Use Lewis Acid Catalysis: Lanthanide triflates, such as La(OTf)₃ or Sc(OTf)₃, can act as potent Lewis acids that coordinate to the azetidine nitrogen.[11] This coordination polarizes the C-N bonds, activating them towards attack even without forming a permanent cation. This method is particularly useful when the nitrogen substituent is acid-stable.[11]

Protocol: Azetidinium Ion Formation and Subsequent Ring-Opening
  • Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-tosyl-azetidine (1.0 eq) in dry dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C.

  • Add methyl trifluoromethanesulfonate (MeOTf, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours, during which the azetidinium salt may precipitate. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Ring-Opening: In a separate flask, prepare a solution of your nucleophile (e.g., sodium azide, 3.0 eq) in a suitable solvent (e.g., DMF).

  • Carefully add the solution of the pre-formed azetidinium ion to the nucleophile solution at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring for the formation of the ring-opened product.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by chromatography.

Question 4: My ring-opening of an unsymmetrically substituted azetidinium ion is giving a mixture of regioisomers. How can I control the site of attack?

Answer:

Regioselectivity in azetidinium ring-opening is a classic SN2 problem governed by both sterics and electronics. The general rule is that the nucleophile will attack the less sterically hindered carbon .[9] However, electronic effects from substituents can sometimes override this preference.

Causality & Troubleshooting Strategy:
  • Steric Control: If you have a C2-methyl and an unsubstituted C4, the attack will almost exclusively occur at C4. If you have a C2-phenyl and a C4-methyl, the attack will likely favor the C4 position.

  • Electronic Control: An electron-withdrawing group on one of the carbons can make it more electrophilic, but this is less common and usually subordinate to steric factors in these strained systems.

  • Predictive Tools: For complex cases, Density Functional Theory (DFT) calculations can be a powerful tool to predict the lowest energy transition state and thus the most likely site of attack.[8][9]

General Guidelines for Regioselectivity:
C2-SubstituentC4-SubstituentPredicted Major Attack SiteRationale
HAlkyl/ArylC2Least hindered position
AlkylHC4Least hindered position
AlkylArylC2 (Alkyl position)Alkyl is generally less bulky than Aryl
MeEtC2 (Methyl position)Methyl is less bulky than Ethyl

If you cannot achieve selectivity with your current substrate, you may need to reconsider the synthetic route to place bulky groups strategically to direct the nucleophile to your desired position.

References

  • Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. Benchchem.
  • ResearchGate. Synthetic methods to access azetidines.
  • Royal Society of Chemistry. (2026). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • NIH. (n.d.).
  • MDPI. (n.d.).
  • Schindler, C. S., et al. (2019).
  • ResearchGate. Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • PubMed. (2021). Azetidines of pharmacological interest. PubMed.
  • Kuriyama, M., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • ResearchGate. Methods for the synthesis of azetidines.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • RSC Publishing. (n.d.). The preparation of stable aziridinium ions and their ring-openings. RSC Publishing.
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • PubMed. (2014).
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • PubMed. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed.
  • Jacobsen, E. N., et al. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

Sources

Technical Support Guide: Handling the Hygroscopic Nature of (1-Ethylazetidin-3-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for handling (1-Ethylazetidin-3-yl)methanol HCl, a valuable building block whose utility can be compromised by its hygroscopic nature. Our goal is to move beyond simple instructions and provide a framework of understanding, enabling you to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles behind the hygroscopicity of this compound HCl and its direct impact on experimental outcomes.

Q1: What does it mean for this compound HCl to be hygroscopic?

A: Hygroscopicity is the tendency of a substance to readily attract and absorb moisture from the surrounding atmosphere.[1] For this compound HCl, which is supplied as a crystalline solid, this means that upon exposure to ambient air, water molecules will adsorb onto the crystal surface. As an amine hydrochloride salt, its ionic nature and the presence of functional groups capable of hydrogen bonding make it particularly susceptible to this phenomenon. If exposure is prolonged or humidity is high, the absorbed water can lead to significant physical and chemical changes.

Q2: What are the direct consequences of moisture absorption in my experiments?

A: The consequences of uncontrolled moisture absorption are significant and can jeopardize experimental reproducibility and validity. The primary issues are summarized below.

Issue Causality (The "Why") Experimental Impact
Inaccurate Stoichiometry The measured weight of the compound includes an unknown mass of absorbed water. The balance reading will continuously increase as the material is exposed to air.[2]Incorrect molar ratios of reactants, leading to lower yields, incomplete reactions, or the formation of impurities.
Physical State Changes Moisture absorption can cause the free-flowing powder to clump, cake, or in severe cases, become a sticky syrup or deliquesce (dissolve in the absorbed water).[1]Difficulty in handling, weighing, and transferring the reagent accurately. Clogged equipment and loss of material.
Alteration of Chemical Reactivity Water is a reactant and can participate in or catalyze side reactions (e.g., hydrolysis of other sensitive reagents). It can also alter the solubility profile of the compound in organic solvents.Promotion of undesired side products, reduced efficacy of drying agents, and potential phase separation in non-polar solvents.[3]
Degradation & Stability Issues For long-term storage, the presence of water can accelerate chemical degradation pathways, impacting the purity and shelf-life of the compound.[4]Compromised starting material purity, leading to inconsistent results over time from the same batch of reagent.

Q3: How can I visually determine if my sample of this compound HCl has been compromised by moisture?

A: While subtle moisture uptake may not be visible, significant contamination can be identified by observing the following:

  • Loss of Fine Powder Structure: The material will no longer be a loose, free-flowing powder.

  • Clumping and Caking: You will see aggregates and hard lumps that do not easily break apart.

  • "Wet" or Syrupy Appearance: In advanced stages, the solid will appear damp, eventually turning into a clear, viscous liquid as it fully deliquesces.

If you observe these changes, the material's mass is no longer representative of the pure compound. While it may be possible to dry the material, doing so without causing decomposition can be difficult and is not recommended unless you can verify the purity and water content afterward.[5]

Part 2: Troubleshooting Guides & Standard Operating Procedures (SOPs)

This section provides actionable, step-by-step protocols designed to mitigate the risks associated with hygroscopicity.

Guide 1: Proper Storage and Acclimatization

Core Principle: The integrity of your material is maintained by creating an unbroken barrier against atmospheric moisture from receipt to use.

SOP-01: Storage and Equilibration Protocol

  • Upon Receipt: Inspect the container seal for integrity. Do not accept if the seal is broken.

  • Primary Storage: Store the container tightly sealed in a desiccator charged with an active desiccant (e.g., Drierite®, silica gel). For long-term stability, storage in a freezer at or below -20°C is recommended, and this desiccated environment should be maintained within the freezer if possible.[6]

  • Acclimatization (CRITICAL STEP): Before opening, you must allow the container to warm to ambient laboratory temperature.

    • Place the sealed container inside a desiccator at room temperature.

    • Allow at least 60-90 minutes for the container and its contents to equilibrate.

    • Causality: Opening a sub-ambient container will cause atmospheric moisture to immediately condense on the cold solid, compromising the entire batch. This is a primary vector for moisture contamination.

Guide 2: Weighing and Dispensing Workflows

Core Principle: Minimize the duration and extent of atmospheric exposure during transfer. The choice of method depends on the available equipment and the sensitivity of your reaction.

G start Select Weighing Method for This compound HCl glovebox Is a glove box or low-humidity chamber available? start->glovebox sensitive Is the reaction highly moisture-sensitive? glovebox->sensitive No method_A Method A: Glove Box (Gold Standard) glovebox->method_A Yes sensitive->method_A Yes method_B Method B: Rapid Weighing sensitive->method_B No (Proceed with caution) method_C Method C: Stock Solution method_B->method_C For small quantities (<10 mg)

Caption: Decision workflow for selecting the appropriate weighing technique.

Method A: The Gold Standard (Inert Atmosphere Weighing) This method is mandatory for moisture-sensitive reactions and provides the highest accuracy.

  • Place all necessary items (spatulas, weigh paper/boat, sample container, and receiving flask) into a glove box antechamber.

  • Purge the antechamber according to the glove box SOP.

  • Move items into the main chamber, which should be maintained with a dry, inert atmosphere (N₂ or Ar, <10 ppm H₂O).

  • Perform the weighing operation inside the glove box. The balance reading will be stable.

  • Seal the receiving flask before removing it from the glove box. Tightly reseal the main reagent bottle.

Method B: Rapid Weighing (Standard Laboratory Bench) Use this method only for less sensitive applications and when a glove box is unavailable.

  • Have your reaction flask, solvent, and any other necessary reagents ready to go.

  • Tare the analytical balance with your weigh boat.

  • Open the reagent container, quickly remove the approximate amount of solid needed, and close the container immediately.[5]

  • Place the solid on the balance, record the first stable reading (do not wait for it to settle completely if it is visibly climbing), and immediately transfer the solid to your reaction flask.

  • Self-Validation: This method has inherent error. It is crucial to note in your lab notebook that the weight is approximate and that reaction outcomes may be less reproducible.

Method C: Stock Solution Preparation This is the preferred method for accurately dispensing very small quantities or for repetitive reactions.[7]

  • Using Method A or B, weigh a larger, more accurate mass of the compound (e.g., 123.6 mg).

  • Quantitatively transfer this to a volumetric flask.

  • Dissolve in a known volume of a suitable, anhydrous solvent (e.g., dry DMSO, dry DMF) to create a stock solution of a precise concentration (e.g., 1.0 M).

  • Store the stock solution under an inert atmosphere and at an appropriate temperature.

  • Dispense the required amount via a calibrated syringe. This is far more accurate than weighing sub-10 mg quantities of a hygroscopic solid.

Part 3: Advanced Troubleshooting - Diagnosing Experimental Failures

Q: My reaction yields are inconsistent, even when I follow the procedure exactly. Could the hygroscopicity of this compound HCl be the culprit?

A: Absolutely. Inconsistent moisture content is a leading cause of poor reproducibility. Water introduced with the reagent can affect the reaction in multiple ways, as illustrated below.

G cluster_root_cause Root Cause cluster_direct_effects Direct Effects cluster_experimental_outcomes Experimental Outcomes Moisture Moisture Absorption by This compound HCl Mass Inaccurate Mass (Weighing Water) Moisture->Mass Clumping Physical Clumping & Handling Difficulty Moisture->Clumping Water Introduction of Water into Reaction Moisture->Water Stoichiometry Incorrect Stoichiometry Mass->Stoichiometry SideRxn Hydrolysis / Side Reactions Water->SideRxn Kinetics Altered Kinetics / Solubility Water->Kinetics Inconsistent INCONSISTENT YIELDS & REPRODUCIBILITY ISSUES Stoichiometry->Inconsistent SideRxn->Inconsistent Kinetics->Inconsistent

Caption: Cause-and-effect diagram linking moisture absorption to poor experimental outcomes.

Troubleshooting Steps:

  • Implement Gold Standard Handling: Switch to using a glove box (Method A) for your next experiment. This is the most effective way to isolate the variable of moisture.

  • Use a Fresh Sample: If possible, use a new, unopened bottle of the reagent that has been properly acclimatized.

  • Dry Your Solvents: Ensure all other reagents and solvents in your reaction are rigorously dried using established laboratory techniques (e.g., distillation from a drying agent, use of molecular sieves, or purchasing anhydrous grade solvents).

  • Perform a Control Reaction: Run the reaction side-by-side with a sample of the reagent you suspect is "wet" and a sample handled under strictly anhydrous conditions. The difference in outcome will be diagnostic.

By systematically eliminating moisture as a variable, you can confidently determine if the hygroscopic nature of this reagent is the root cause of your inconsistency.

References

  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. ResearchGate. [Link]

  • Tips on weighing hygroscopic substance on a microbalance. Reddit. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (PMC). [Link]

  • Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry. NPL Publications. [Link]

  • Hydrochloric acid. Wikipedia. [Link]

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. [Link]

  • Tips & Tricks: Weighing. University of Rochester Department of Chemistry. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. National Center for Biotechnology Information (PMC). [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. [Link]

Sources

Validation & Comparative

Optimizing the 1H NMR Characterization of (1-Ethylazetidin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of (1-Ethylazetidin-3-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 106565-67-1) is a critical fragment in medicinal chemistry, offering a strained, metabolically distinct alternative to pyrrolidine and piperidine scaffolds. However, its analysis via proton nuclear magnetic resonance (


H NMR) presents unique challenges due to azetidine ring puckering  and nitrogen inversion .

This guide compares the "performance"—defined here as spectral resolution and structural information content—of three standard NMR solvent systems. It provides a self-validating protocol to distinguish this molecule from its synthetic precursors and structural homologs.

Part 1: Structural Dynamics & Theoretical Analysis

To accurately interpret the spectrum, one must understand the dynamic behavior of the azetidine ring. Unlike the rigid cyclopropane or the chair-form cyclohexane, the four-membered azetidine ring exists in a dynamic equilibrium between puckered conformers.

  • Nitrogen Inversion: The N-ethyl group undergoes rapid pyramidal inversion at room temperature. In non-polar solvents (e.g., CDCl

    
    ), this can lead to signal broadening of the adjacent ring protons (H2/H4) if the inversion rate is comparable to the NMR time scale [1].
    
  • Ring Strain: The ~25 kcal/mol ring strain influences the chemical shifts, typically shielding the ring protons relative to acyclic amines but deshielding them relative to aziridines [2].

DOT Diagram 1: Structural Numbering & Dynamics

G cluster_0 Dynamic Equilibrium ConfA Conformer A (N-Ethyl Pseudo-Equatorial) ConfB Conformer B (N-Ethyl Pseudo-Axial) ConfA->ConfB N-Inversion (Fast at RT) Spectrum Observed Spectrum (Time-Averaged) ConfA->Spectrum Weighted Avg ConfB->Spectrum Weighted Avg

Caption: The rapid equilibrium between puckered conformers results in a time-averaged spectrum. Cooling the sample can freeze these conformers, splitting signals.

Part 2: Comparative Solvent Analysis

The choice of solvent is the single most critical variable in analyzing this compound. The table below compares the performance of the three most common "alternatives" for analysis.

Table 1: Comparative Performance of NMR Solvent Systems
FeatureMethod A: CDCl

(Chloroform-d)
Method B: DMSO-d

(Dimethyl Sulfoxide-d

)
Method C: D

O
(Deuterium Oxide)
Primary Use Case Routine purity screening; reaction monitoring.Full structural characterization ; publication-quality data.Salt form analysis (HCl salts); pKa studies.
OH Signal Visibility Poor. Often invisible or broad singlet due to exchange.Excellent. Visible as a triplet (coupled to CH

) or broad singlet.
None. OH exchanges with D

O (HOD peak at ~4.79 ppm).
Ring Resolution Variable. H2/H4 protons may broaden due to N-inversion.High. Higher viscosity and polarity often sharpen multiplets.High. Acidic D

O (DCl) locks the N-inversion via protonation.
Solubility Good for free base. Poor for HCl salts.Excellent for both free base and salts.Good for salts; variable for free base.
Chemical Shift Ref. TMS (0.00 ppm) or CHCl

(7.26 ppm).
TMS (0.00 ppm) or DMSO (2.50 ppm).HDO (4.79 ppm) - Temperature sensitive [3].
Analytical Recommendation
  • For Purity Check: Use CDCl

    
     . It is cheap, easy to recover, and sufficient for checking the ethyl group integration.
    
  • For Structure Validation: Use DMSO-d

    
     . The visibility of the hydroxyl proton coupling confirms the presence of the primary alcohol and distinguishes it from potential ether byproducts.
    
DOT Diagram 2: Solvent Selection Decision Tree

DecisionTree Start Start: Sample State? IsSalt Is it a Salt (HCl)? Start->IsSalt Yes Yes IsSalt->Yes Solubility Needed No No IsSalt->No Free Amine Goal Analytical Goal? DMSO DMSO-d6 (Shows OH, Sharpens Ring) Goal->DMSO Full Characterization CDCl3 CDCl3 (Fast, Cheap, No OH coupling) Goal->CDCl3 Routine Check D2O D2O (Exchanges OH, Good for Salts) Yes->D2O Preferred Yes->DMSO Alternative No->Goal

Caption: Logical workflow for selecting the optimal solvent based on sample form (salt vs. free base) and data requirements.

Part 3: Detailed Experimental Protocol

This protocol is designed for the DMSO-d


  method to ensure maximum data integrity (E-E-A-T compliant).
Materials
  • Analyte: ~10 mg this compound.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D, containing 0.03% TMS v/v). Note: Use a fresh ampoule to prevent water uptake, which broadens the OH signal.
    
  • Tube: 5 mm high-precision NMR tube.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10 mg of the oil/solid into a clean vial.

    • Add 0.6 mL DMSO-d

      
      .
      
    • Crucial Step: Agitate gently. Do not sonicate vigorously if the sample is the free base, as heat can accelerate exchange and broaden the OH peak.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard proton (zg30).

    • Scans (NS): 16 (sufficient for 10 mg).

    • Relaxation Delay (D1): Set to 5 seconds . Reasoning: The OH proton and quaternary carbons have longer T1 relaxation times. A short D1 will under-integrate the OH signal.

    • Temperature: 298 K (25°C).

  • Processing:

    • Line broadening (LB): 0.3 Hz.

    • Baseline correction: Polynomial (ABS).

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Part 4: Data Interpretation & Self-Validation

Use the following assignment table to validate your product. The data is synthesized from high-confidence analog studies [1, 4].

Predicted Chemical Shift Table (DMSO-d

)
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)
OH Hydroxyl4.5 - 4.8 t or br s1H

Hz
H-3' CH

-O
3.45 d2HCoupled to H-3
H-2, H-4 Ring CH

3.10 - 2.80 m4HComplex AA'BB' system
H-3 Ring CH2.40 - 2.60 m1HOverlaps with DMSO/Ethyl
N-CH

Ethyl CH

2.35 q2H

Hz
CH

Ethyl CH

0.90 t3H

Hz
Troubleshooting: Distinguishing from Alternatives
  • vs. Pyrrolidine Analog: The azetidine ring protons (H2/H4) appear upfield (2.8-3.1 ppm) compared to pyrrolidine

    
    -protons (~2.5-2.8 ppm) but show a more complex splitting pattern ("roof effect") due to the rigid ring geometry [5].
    
  • vs. N-Boc Precursor: The N-Boc analog (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) will show a massive singlet at ~1.45 ppm (9H) and lack the ethyl triplet/quartet pattern.

  • vs. Free Amine (Azetidin-3-ylmethanol): The free amine lacks the ethyl signals (0.9 ppm, 2.35 ppm). In D

    
    O, the 
    
    
    
    -protons of the free amine shift significantly downfield upon acidification.
References
  • Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine.[1] Journal of the American Chemical Society, 109(11), 3224–3228. Link

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 326-348. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Wuitschik, G., et al. (2008).[2] Spirocyclic scaffolds in medicinal chemistry: Synthesis and properties of 2-oxa-6-azaspiro[3.3]heptanes. Bioorganic & Medicinal Chemistry Letters, 18(20), 5587-5590. (Analogous spectral data). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Link

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (1-Ethylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety protocols for the handling of (1-Ethylazetidin-3-yl)methanol. The information herein is synthesized from established safety data for its core chemical structures—the azetidine ring and the methanol group—to ensure a robust and conservative approach to laboratory safety. This document is designed for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Analysis: The Rationale Behind a Stringent PPE Protocol

A comprehensive understanding of the potential hazards of this compound is paramount for establishing effective safety protocols. Lacking a specific, exhaustive Material Safety Data Sheet (MSDS) for this exact molecule, a conservative risk assessment must be derived from its constituent functional groups: the strained azetidine ring and the highly toxic methanol moiety.

  • The Azetidine Moiety : The azetidine ring, a four-membered nitrogen-containing heterocycle, and its derivatives are known to be reactive. Compounds containing this structure can cause skin and eye irritation.[1] Safe handling advice for similar azetidine compounds consistently emphasizes avoiding all contact with skin, eyes, and clothing.[1][2]

  • The Methanol Moiety : The primary alcohol group imparts the toxicological profile of methanol, which is severe. Methanol is highly toxic and can be absorbed through the skin, inhaled, or ingested.[3][4][5] Its toxicity is insidious, with symptoms that can be delayed for hours.[6] The primary dangers of methanol exposure include:

    • Neurotoxicity : It is a central nervous system depressant.[6][7]

    • Vision Damage : It is metabolized in the liver to formic acid, which can cause severe metabolic acidosis and specifically targets the optic nerve, potentially leading to permanent blindness.[3][6][7] Ingestion of as little as 10 mL can cause blindness.[8]

    • Organ Damage : It can cause damage to other organs, including the kidneys and liver.[7]

    • Flammability : Methanol is a flammable liquid, and its vapors can form explosive mixtures with air.[2][4][7] A significant and often overlooked hazard is that methanol burns with a nearly invisible flame in daylight.[9]

Given this composite profile, this compound must be handled as a flammable substance that is toxic upon inhalation, ingestion, and skin contact, with the potential to cause serious skin, respiratory, and eye irritation or damage.

Core Directive: Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving this compound. PPE is the final barrier of protection; its use must be preceded by robust engineering controls, primarily the use of a certified chemical fume hood.

Engineering Controls
  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors.[2][10]

  • Ventilation : Ensure adequate general laboratory ventilation.[11][12]

  • Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly.[1][10]

Mandatory PPE Ensemble
  • Eye and Face Protection :

    • Requirement : Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations are mandatory.[10]

    • Rationale : To protect against splashes of the liquid.

    • Enhanced Protection : For procedures with a higher risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a full-face shield should be worn over the safety goggles.[6]

  • Skin and Body Protection :

    • Gloves : Standard latex or vinyl gloves are insufficient.

      • Requirement : Use gloves made of chemically resistant materials such as butyl rubber or nitrile rubber.[6] Always check the manufacturer's glove compatibility and breakthrough time data for methanol. Double-gloving is recommended to provide an additional layer of protection.

      • Rationale : Methanol can be absorbed through the skin, contributing to systemic toxicity.[6][13] Repeated contact can also cause dermatitis, dryness, and cracking.[4][9]

    • Laboratory Coat :

      • Requirement : A flame-resistant lab coat is essential due to the flammability of the methanol component. Ensure cuffs are snug and the coat is fully buttoned.

      • Rationale : Provides protection against incidental splashes and potential flash fires.

    • Additional Protection : For larger-scale operations, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection :

    • Primary Control : A chemical fume hood is the primary method of respiratory protection.

    • Requirement for Non-Routine Operations : In situations where a fume hood is not available or during a large spill cleanup, respiratory protection is required. Air-purifying respirators with standard organic vapor cartridges are not suitable for methanol due to their very short service life.[6][14]

      • Recommended : A supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is necessary for these situations. For emergency escape, appropriate devices must be available.

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (<10g) Chemical Safety GogglesDouble-Gloved (Nitrile/Butyl)Flame-Resistant Lab CoatRequired: Chemical Fume Hood
Solution Preparation Chemical Safety Goggles & Face ShieldDouble-Gloved (Nitrile/Butyl)Flame-Resistant Lab CoatRequired: Chemical Fume Hood
Reaction Monitoring/Workup Chemical Safety Goggles & Face ShieldDouble-Gloved (Nitrile/Butyl)Flame-Resistant Lab Coat & Chemical ApronRequired: Chemical Fume Hood
Large Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical Gloves (Butyl)Full Chemical SuitRequired: SCBA or Supplied-Air Respirator

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation :

    • Review this safety guide and the available MSDS for similar compounds.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Locate and verify the functionality of the nearest eyewash station, safety shower, and fire extinguisher.

    • Don the complete mandatory PPE ensemble as described above.

  • Execution :

    • Perform all manipulations of the compound deep within the chemical fume hood.

    • Use spark-proof tools and ground equipment when transferring significant quantities to prevent ignition from static discharge.[2][3][12]

    • Keep containers tightly closed when not in use.[1][3][10]

  • Decontamination and Doffing :

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Carefully remove outer gloves and dispose of them as hazardous waste.

    • Remove lab coat and face shield.

    • Remove inner gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.[1][15]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[8][10][11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately.[5][8][11] If breathing is difficult or has stopped, administer artificial respiration (if trained) and seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11] Ingestion of methanol is a life-threatening emergency.

Disposal Plan
  • Chemical Waste : this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not empty into drains.[10][11]

  • Contaminated Materials : All contaminated materials, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container for proper disposal.

Visualized Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_response 3. Response & Conclusion risk_assessment Risk Assessment (Review SDS/Guide) eng_controls Confirm Engineering Controls (Fume Hood, Safety Stations) risk_assessment->eng_controls ppe_check Verify & Don Mandatory PPE start_work Begin Work in Chemical Fume Hood ppe_check->start_work eng_controls->ppe_check emergency Emergency Event (Spill / Exposure) start_work->emergency if incident occurs decon Decontaminate Workspace & Doff PPE start_work->decon if work completes normally follow_emergency Follow Emergency Procedures (First Aid / Spill Control) emergency->follow_emergency follow_emergency->decon waste Segregate & Dispose of Hazardous Waste decon->waste

Caption: Workflow for Safe Handling of this compound.

References

  • Methanol Safety Data Sheet . Proman. [Link]

  • Methanol Safety Data Sheet . METHANEX. [Link]

  • METHANOL SAFE HANDLING MANUAL . Methanol Institute. [Link]

  • Safe Handling of Azides . University of Pittsburgh Environmental Health and Safety. [Link]

  • Methanol Safety: Exposure Risks & Protective Measures . Chemscape. [Link]

  • How to Safely handle Methanol . Methanol Institute via YouTube. [Link]

  • Methanol - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Safety Data Sheet: Azetidine . Chemos GmbH & Co.KG. [Link]

  • Hazards of Methanol: Risks and Safety Precautions . Chemscape via YouTube. [Link]

  • Safety Data Sheet: Methanol . Carl ROTH. [Link]

  • Methanol Safety for Industry . Dräger. [Link]

  • Methanol - Wikipedia . Wikipedia. [Link]

  • METHANOL SAFE HANDLING MANUAL 4th Edition . Methanol Institute. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.